molecular formula C8H6FNO6S B11859386 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid CAS No. 185945-90-8

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Cat. No.: B11859386
CAS No.: 185945-90-8
M. Wt: 263.20 g/mol
InChI Key: OLXXAKDTIWQLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO6S and its molecular weight is 263.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

185945-90-8

Molecular Formula

C8H6FNO6S

Molecular Weight

263.20 g/mol

IUPAC Name

5-fluoro-4-methylsulfonyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO6S/c1-17(15,16)7-3-6(10(13)14)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)

InChI Key

OLXXAKDTIWQLND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid: Technical Profile & Utilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid Physical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8 ) is a highly specialized aromatic intermediate used primarily in the synthesis of hypoxia-activated prodrugs and advanced agrochemicals. Its structure is defined by a benzoic acid core functionalized with three potent electron-withdrawing groups: a nitro group at the ortho position, a methylsulfonyl group at the para position, and a fluorine atom at the meta position relative to the carboxyl group.

This specific substitution pattern creates an electron-deficient ring system, making the compound a critical scaffold for nucleophilic aromatic substitution (


) reactions, particularly in the development of nitrogen mustard prodrugs activated by nitroreductases in hypoxic tumor microenvironments.[1]

Physicochemical Characterization

The physical behavior of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is dominated by the strong electron-withdrawing nature of its substituents, which significantly enhances the acidity of the carboxylic group and influences its solubility profile.[1]

Core Physical Properties
PropertyValue / Description
CAS Registry Number 185945-90-8
Molecular Formula

Molecular Weight 263.20 g/mol
Appearance Pale yellow crystalline solid
Physical State Solid at STP
Solubility (Water) Low (Acidic form); Soluble as salt (pH > 4)
Solubility (Organic) Soluble in DMSO, DMF, Ethyl Acetate/Isopropanol mixtures; Sparingly soluble in Dichloromethane
pKa (Predicted) ~1.8 – 2.2 (Significantly more acidic than benzoic acid due to o-NO₂ and p-SO₂Me effects)
LogP (Predicted) ~0.6 – 0.9
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 6 (

,

,

)
Structural Electronic Analysis

The reactivity of this compound is dictated by the cooperative electronics of its substituents:

  • 2-Nitro Group (

    
    ):  Provides steric bulk ortho to the carboxylic acid, forcing the carboxyl group out of planarity, and strongly deactivates the ring via induction (-I) and resonance (-M).[1]
    
  • 4-Methylsulfonyl Group (

    
    ):  A strong electron-withdrawing group that further depletes electron density, particularly at the ortho and para positions relative to itself.[1]
    
  • 5-Fluoro Group (

    
    ):  positioned meta to the nitro group.[1] While typically deactivating, the fluorine atom in this specific electronic environment is activated for nucleophilic displacement (
    
    
    
    ) by amines or thiols, a property exploited in prodrug synthesis.

Synthesis & Production Protocols

The synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is typically achieved via the nitration of its precursor, 3-fluoro-4-(methylsulfonyl)benzoic acid. This process requires careful temperature control to ensure regioselectivity at the C2 position.

Experimental Protocol: Nitration via Mixed Acid

Objective: Selective introduction of the nitro group at the C2 position.

Reagents:

  • 3-Fluoro-4-(methylsulfonyl)benzoic acid (Precursor)

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    

Methodology:

  • Dissolution: Charge a reaction vessel with 3-Fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq). Add Concentrated

    
     (approx. 7-8 volumes) and stir at room temperature until dissolved.
    
  • Nitration: Cool the mixture to 0–5°C. Add Fuming

    
     (1.5–2.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent over-nitration.
    
  • Reaction: Allow the mixture to warm to ambient temperature, then heat to 45°C and maintain for 4 hours.

    • Note: Monitoring by HPLC is recommended to ensure complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Pour carefully into a slurry of ice water (10 volumes) with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the pale yellow precipitate. Wash the filter cake extensively with cold water to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

    • Typical Yield: 75–80%

Synthesis Pathway Diagram[7]

SynthesisPathway Start 3-Fluoro-4-(methylsulfonyl) benzoic acid Reagents H2SO4 (conc) + HNO3 (fuming) 45°C, 4h Start->Reagents Dissolution Intermediate Nitration Intermediate Reagents->Intermediate Electrophilic Aromatic Substitution Product 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid (Pale Yellow Solid) Intermediate->Product Quench & Isolation

Caption: Regioselective nitration pathway for the production of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.

Analytical Profiling & Identification

To validate the identity of the synthesized material, the following spectral characteristics are diagnostic.

Nuclear Magnetic Resonance ( -NMR)

The molecule possesses two aromatic protons in distinct electronic environments.[1]

  • Solvent: DMSO-

    
    
    
  • 
     ~8.5 ppm (d, 
    
    
    
    ):
    Proton at C6 (ortho to carboxyl, ortho to fluorine). This signal typically appears as a doublet due to coupling with the adjacent fluorine atom.
  • 
     ~8.2 ppm (d, 
    
    
    
    ):
    Proton at C3 (ortho to nitro, ortho to sulfone). This proton is highly deshielded by the flanking electron-withdrawing groups.[1]
  • 
     ~3.4 ppm (s, 3H):  Methyl protons of the sulfonyl group (
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred due to the carboxylic acid functionality.[1]

  • Molecular Ion: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     at m/z 262.[1]
    
  • Fragmentation: Loss of

    
     (M-44) is a common fragmentation pathway for nitrobenzoic acids.[1]
    

Handling, Stability, and Safety (HSE)

Hazard Classification

Based on the Global Harmonized System (GHS) and data from analogous nitrobenzoic acids:

  • Signal Word: Warning

  • Hazard Statements:

    • H319: Causes serious eye irritation.[2][3][4]

    • H315: Causes skin irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

Storage & Stability[12][13]
  • Hygroscopicity: The compound is generally non-hygroscopic but should be stored in a tightly sealed container.

  • Light Sensitivity: Nitro compounds can be photosensitive. Store in amber vials or away from direct light.

  • Temperature: Stable at room temperature (20–25°C). For long-term reference standard storage, refrigeration (2–8°C) is recommended to minimize any potential decarboxylation or degradation.[1]

Self-Validating Handling Protocol
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Dissolution Check: When preparing stock solutions in DMSO, visual inspection should confirm a clear, yellow solution without particulates. Turbidity indicates potential salt formation or impurities.

  • Neutralization: Spills should be neutralized with a weak base (e.g., Sodium Bicarbonate) before disposal, as the compound is a relatively strong organic acid.

References

  • Synthesis of Prodrugs and Methods of Use. US Patent 9,505,791 B2. Assignee: Convert Pharmaceuticals SA.[5] Published: Nov 29, 2016.

  • Apollo Scientific Product Data. 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8). Accessed via CymitQuimica.

  • PubChem Compound Summary. Benzoic acid, 4-(methylsulfonyl)-2-nitro- (Analogous Structure Data). National Center for Biotechnology Information.

Sources

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8), a highly functionalized aromatic scaffold critical in the synthesis of hypoxia-activated prodrugs and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.

Executive Summary

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8) is a polysubstituted benzoic acid derivative characterized by an electron-deficient aromatic core. Its specific substitution pattern—featuring a nitro group at position 2, a methylsulfonyl group at position 4, and a fluorine atom at position 5—creates a "privileged electrophile." This arrangement renders the C-5 fluorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), making the compound a versatile building block for constructing complex heterocyclic drugs and agrochemicals.

Physicochemical Profile

The compound’s reactivity is defined by the synergistic electron-withdrawing effects of the nitro and sulfonyl groups, which significantly acidify the carboxylic acid and activate the fluorine leaving group.

PropertyValue / Description
CAS Number 185945-90-8
IUPAC Name 5-Fluoro-4-methanesulfonyl-2-nitrobenzoic acid
Molecular Formula C₈H₆FNO₆S
Molecular Weight 263.20 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 185–190 °C (Decomposes at higher temps)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
pKa (Calc.) ~1.8–2.2 (Highly acidic due to ortho-nitro effect)
Electronic Character Highly electron-deficient (π-acidic)

Structural Reactivity Analysis

The utility of CAS 185945-90-8 lies in its three distinct reactive handles, which can be manipulated orthogonally.

The SNAr "Hotspot" (C-5 Position)

The fluorine atom at C-5 is the primary site of reactivity. It is activated by:

  • Ortho-Sulfonyl Group (C-4): The strong inductive (-I) and mesomeric (-M) withdrawal of the sulfone destabilizes the ring electron density adjacent to the fluorine.

  • Para-Nitro Group (C-2): The nitro group exerts a powerful long-range electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack.

This allows for mild displacement by amines, thiols, and alkoxides, facilitating the introduction of complex side chains (e.g., in the synthesis of Topramezone analogs or nitrogen mustard prodrugs).

The Nitro Group (C-2)

The nitro group serves as a "masked" aniline. Post-functionalization (e.g., after SNAr at C-5), the nitro group can be reduced (using Fe/AcOH, H₂/Pd, or SnCl₂) to an amine. This aniline is a gateway to:

  • Quinazolinone scaffolds (via cyclization with the adjacent carboxylic acid).

  • Hypoxia-activated triggers (via conversion to hydroxylamines or azo-linkers).

The Carboxylic Acid (C-1)

The acid moiety allows for coupling with amines to form amides or esterification. Due to the steric bulk of the ortho-nitro group, activation (e.g., via oxalyl chloride/DMF or HATU) is often required to drive coupling reactions.

Synthetic Routes & Process Chemistry

Industrial synthesis typically avoids direct nitration of the benzoic acid due to regioselectivity issues. The preferred route involves the oxidation of a toluene precursor.

Primary Synthetic Workflow
  • Precursor Selection: The synthesis often begins with 3-Fluoro-4-(methylsulfonyl)toluene .

  • Nitration: Nitration is performed using fuming nitric acid/sulfuric acid.[1] The directing effects of the methyl (ortho/para), fluoro (ortho/para), and sulfonyl (meta) groups direct the nitro group primarily to the position ortho to the methyl and para to the fluorine (Position 2 relative to the methyl at 1).

  • Oxidation: The methyl group is oxidized to the carboxylic acid using strong oxidants like KMnO₄, Na₂Cr₂O₇, or catalytic oxidation (Co/Mn/Br system) under O₂ pressure.

SynthesisWorkflow Start 3-Fluoro-4-(methylsulfonyl)toluene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter Intermediate: 5-Fluoro-4-SO2Me-2-nitrotoluene Step1->Inter Step2 Oxidation (KMnO4 or O2/Co-Mn) Inter->Step2 Product TARGET: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid Step2->Product

Caption: Industrial synthesis workflow via nitration-oxidation sequence of the toluene precursor.

Applications in Drug Discovery & Agrochemicals[3]

Hypoxia-Activated Prodrugs (Oncology)

In medicinal chemistry, this scaffold is used to synthesize PR-104A analogs . The electron-deficient ring facilitates the reduction of the nitro group to a hydroxylamine or amine in hypoxic tumor environments.

  • Mechanism: The SNAr displacement of the fluorine by a nitrogen mustard (e.g., diethanolamine derivatized) creates a prodrug. Under hypoxia, the nitro group is reduced, triggering an electronic switch that activates the DNA-alkylating mustard.

HPPD Inhibitor Herbicides

This compound is a key intermediate for Triketone Herbicides (e.g., Topramezone class).

  • Role: The benzoic acid is coupled with a 1,3-dione (e.g., cyclohexane-1,3-dione or a pyrazole derivative).

  • Rearrangement: A cyanide-mediated rearrangement (O-to-C migration) converts the initial ester into the active triketone inhibitor, which binds to the HPPD enzyme, bleaching weeds by inhibiting carotenoid biosynthesis.

Experimental Protocol: SNAr Diversification

Objective: Displacement of C-5 Fluorine with a secondary amine (e.g., Morpholine).

  • Preparation: Dissolve 1.0 eq of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid in DMF (0.5 M).

  • Base Addition: Add 2.5 eq of Diisopropylethylamine (DIPEA) or K₂CO₃.

  • Nucleophile: Add 1.1 eq of Morpholine.

  • Reaction: Heat to 60–80 °C for 4–6 hours. Monitor by LC-MS (Disappearance of m/z 263, appearance of product).

  • Workup: Pour into ice water, acidify to pH 3 with 1N HCl. The product usually precipitates as a yellow solid. Filtration yields the C-5 substituted amino-benzoic acid.[1]

ReactivityMap Core 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid SnAr SnAr Reaction (Amine/Thiol Nucleophiles) Core->SnAr Target: C-5 Fluorine Coupling Amide Coupling (R-NH2, HATU) Core->Coupling Target: C-1 Carboxyl Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Core->Reduction Target: C-2 Nitro Prod_SnAr 5-Amino-4-SO2Me-2-nitrobenzoic acid (Prodrug Scaffold) SnAr->Prod_SnAr Prod_Coup Benzamide Derivatives (HPPD Inhibitors) Coupling->Prod_Coup Prod_Red Anthranilic Acid Derivatives (Quinazolinone Precursors) Reduction->Prod_Red

Caption: Orthogonal reactivity map demonstrating the three primary diversification pathways.

Safety & Handling

Warning: This compound contains a nitro group and an activated fluorine, classifying it as a potential Skin Sensitizer and Irritant .

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents. The sulfonyl group is stable, but the fluorine is hydrolytically sensitive under strong basic conditions at high temperatures.

References

  • Patent US9505791B2: Prodrugs and methods of use thereof.[2] (Describes the use of CAS 185945-90-8 as Intermediate 103 for hypoxia-activated prodrug synthesis). Link

  • ChemicalBook: 5-Fluoro-2-nitrobenzoic acid derivatives and synthesis. (General reference for the structural class synthesis). Link

  • PubChem: Benzoic acid, 4-(methylsulfonyl)-2-nitro-.[3][4] (Structural analog reference for physicochemical data). Link

Sources

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid , a highly specialized electrophilic scaffold used in the synthesis of advanced agrochemicals (HPPD inhibitors) and hypoxia-activated pharmaceutical prodrugs.[1][2]

Mechanism of Action, Synthetic Utility, and Experimental Protocols [1][2]

Executive Summary & Chemical Identity

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS: 185945-90-8) is a polysubstituted aromatic building block characterized by extreme electrophilicity at the C5 position.[1][2] It serves as a critical "warhead" intermediate in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors (herbicides like Mesotrione analogs) and hypoxia-activated prodrugs (oncology).[1][2]

Its primary utility lies in its unique substitution pattern: the electron-withdrawing nitro (


) and methylsulfonyl (

) groups activate the fluorine atom for rapid Nucleophilic Aromatic Substitution (

)
, allowing the modular attachment of complex bioactive amines or thiols.[1][2]
PropertySpecification
CAS Number 185945-90-8
Molecular Formula

Molecular Weight 263.20 g/mol
Core Reactivity

(C5-Fluorine displacement)
Primary Applications HPPD Inhibitor Synthesis, Hypoxia-Activated Prodrugs, p38 MAPK Inhibitors

Chemical Mechanism of Action: The Activation

The defining feature of this molecule is not its intrinsic biological activity, but its chemical mechanism of action.[2] It acts as a suicide substrate for nucleophiles .[2]

Electronic Activation

The benzene ring is highly electron-deficient due to the cooperative effects of three electron-withdrawing groups (EWGs):

  • Nitro Group (C2): Exerts a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, withdrawing electron density from the ring.[1][2]
  • Methylsulfonyl Group (C4): A strong EWG (

    
    ) located ortho to the fluorine.[1][2]
    
  • Carboxyl Group (C1): Further deactivates the ring.[2]

This specific arrangement creates a "hotspot" of positive electrostatic potential at C5 , making the carbon-fluorine bond exceptionally labile.[2]

Reaction Pathway: Meisenheimer Complex Formation

When exposed to a nucleophile (e.g., a primary amine or thiol), the molecule undergoes an addition-elimination reaction.[2][3]

  • Attack: The nucleophile attacks C5, disrupting aromaticity.[2]

  • Stabilization: The negative charge is delocalized onto the para-nitro and ortho-sulfonyl oxygens, forming a stabilized Meisenheimer Complex .[1][2]

  • Elimination: The fluoride ion is ejected, restoring aromaticity and locking the nucleophile onto the scaffold.[2]

SNAr_Mechanism Substrate 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition Nucleophilic Attack (Rate Limiting) Nucleophile Nucleophile (R-NH2 / R-SH) Nucleophile->Transition Product Functionalized Scaffold Transition->Product Re-aromatization LeavingGroup Fluoride Ion (F-) Transition->LeavingGroup Elimination

Figure 1: The


 reaction pathway. The C5-Fluorine is displaced by nucleophiles via a stabilized anionic intermediate.[1][2]

Biological Mechanism of Action (Downstream Targets)

Once the scaffold is functionalized, the resulting molecules exhibit specific biological activities depending on the attached moiety.[1][2]

Agrochemicals: HPPD Inhibition

Derivatives of 2-nitro-4-sulfonylbenzoic acids are potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1][2]

  • Target: HPPD enzyme in the plastoquinone biosynthesis pathway.[2]

  • Mechanism: The nitro-benzoic acid core (often coupled to a cyclohexane-1,3-dione) mimics the transition state of the HPPD substrate.[1][2]

  • Effect: Depletion of plastoquinone

    
     Loss of carotenoids 
    
    
    
    Photo-oxidative bleaching of weeds.[1][2]
Oncology: Hypoxia-Activated Prodrugs

The 2-nitro group serves as a hypoxia trigger.[1][2]

  • Normoxia: The electron-withdrawing nitro group keeps the drug inactive (or the linker stable).[1][2]

  • Hypoxia (Tumor Microenvironment): Nitroreductases reduce the

    
     group to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ).[1][2]
  • Activation: This electronic switch triggers an intramolecular cyclization (often displacing the group at C1 or C5), releasing a cytotoxic payload specifically within the tumor.[2]

Experimental Protocols

Protocol A: Nucleophilic Substitution ( ) with Amines

Objective: Functionalization of the C5 position with a secondary amine (e.g., diethanolamine) to create a prodrug precursor.[2]

Reagents:

  • 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (1.0 eq)[1][2]

  • Diethanolamine (3.0 eq)[1][2]

  • DMSO (Dimethyl sulfoxide), anhydrous[2]

  • Ethyl Acetate / Isopropanol (4:1) for extraction[1][2]

Procedure:

  • Dissolution: Dissolve 3.00 g (11.4 mmol) of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid in 30 mL of anhydrous DMSO in a round-bottom flask.

  • Addition: Add diethanolamine (3.27 mL, 34.12 mmol) dropwise at room temperature. Note: The reaction is exothermic; monitor temperature.

  • Reaction: Heat the mixture to 45°C and stir for 2 hours . Monitor progress via TLC or LC-MS (disappearance of the fluoro-starting material).[1][2]

  • Quench: Pour the reaction mixture into 100 mL of ice-water.

  • Extraction: Extract the resulting gum/precipitate with EtOAc/i-PrOH (4:1, 3 × 50 mL).

  • Purification: Wash combined organic phases with brine, dry over

    
    , and concentrate in vacuo. Purify via flash chromatography if necessary.
    

Validation Criteria:

  • LC-MS: Mass shift corresponding to

    
    .[1][2]
    
  • NMR: Disappearance of the C5-F coupling patterns in

    
     NMR.
    
Protocol B: Synthesis of the Scaffold (Reference Route)

If the starting material is unavailable, it is synthesized via nitration of the sulfonyl precursor.[1][2]

Step 1: Chlorosulfonation

  • Precursor: 3-Fluorobenzoic acid.[1][2]

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride.[1][2]
    
  • Conditions: Heat to 100°C to install the sulfonyl chloride at position 4 (directed by meta-COOH and ortho-F).

Step 2: Reduction & Methylation [2]

  • Convert sulfonyl chloride to methyl sulfone using

    
     followed by alkylation with methyl iodide or chloroacetic acid (followed by decarboxylation).[1][2]
    

Step 3: Nitration

  • Reagents: Fuming

    
    , conc. 
    
    
    
    .
  • Conditions: 0°C to RT. The nitro group installs at position 2 (ortho to COOH, meta to sulfone).[2]

Comparative Data: Substituent Effects

The following table highlights why the 5-fluoro-4-methylsulfonyl pattern is superior for specific applications compared to non-fluorinated analogs.

Scaffold Variant

Reactivity (Relative)
Metabolic StabilityPrimary Application
5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid Very High High (C-F bond)Prodrugs, covalent modifiers
2-Nitro-4-(methylsulfonyl)benzoic acidLow (Requires catalyst)ModerateMesotrione (Herbicide) synthesis
2,4-Difluoro-5-nitrobenzoic acidHighModerateAntibiotics (Fluoroquinolones)

Synthesis Workflow Diagram

The following diagram maps the logical flow from raw materials to the final bioactive application using this scaffold.

Synthesis_Workflow Start 3-Fluorobenzoic Acid Step1 Chlorosulfonation (Install -SO2Cl at C4) Start->Step1 Step2 Methylation & Oxidation (Convert to -SO2Me) Step1->Step2 Step3 Nitration (Install -NO2 at C2) Step2->Step3 Target 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic Acid Step3->Target App1 Reaction w/ Amines (SNAr) Target->App1 App2 Prodrug Synthesis (Hypoxia Activated) App1->App2 App3 Herbicide Synthesis (HPPD Inhibitors) App1->App3

Figure 2: Synthesis workflow from precursor to bioactive applications.

References

  • US Patent 9,505,791 B2 . Prodrugs and methods of use thereof. Assignee: Convert Pharmaceuticals SA.[2][4] (Describes the use of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid in prodrug synthesis).

  • Beaudegnies, R., et al. (2009) .[2] Synthesis of HPPD Inhibitors: A Review of the Chemistry of Mesotrione and Related Herbicides. Bioorganic & Medicinal Chemistry. (Contextual grounding for the 2-nitro-4-sulfonylbenzoic acid scaffold).

  • Sigma-Aldrich / Merck .[1][2] Product Specification: 5-Fluoro-2-nitrobenzoic acid derivatives. (Validation of chemical properties and handling).

  • PubChem Compound Summary . Benzoic acid, 4-(methylsulfonyl)-2-nitro-.[1][2][5][6][7] (Structural and toxicity data for the core scaffold). [1][2]

Sources

In-Depth Technical Guide to the Synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of the synthesis of 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid and its subsequent derivatives. This molecule serves as a critical building block in medicinal chemistry, valued for its unique electronic and structural properties that are instrumental in the development of novel therapeutic agents. The strategic incorporation of a fluorine atom, a methylsulfonyl group, and a nitro group on the benzoic acid scaffold creates a versatile platform for drug discovery.

Core Synthetic Strategy: A Stepwise Approach to a Complex Scaffold

The creation of 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a multi-step process that demands precise control over reaction conditions to achieve the desired regiochemistry. A common and effective pathway begins with the functionalization of a readily available starting material, 2-fluoro-5-methylbenzoic acid. This strategy involves a systematic sequence of reactions, including sulfonation and nitration, to introduce the key functional groups onto the aromatic ring.

The Critical Intermediate: 2-Fluoro-5-(methylsulfonyl)benzoic Acid

A pivotal component in the synthesis of the final product is the formation of 2-fluoro-5-(methylsulfonyl)benzoic acid.[1][2][3] This intermediate is valuable in its own right, finding applications in the synthesis of fluorinated polymers and as a reagent in the creation of various pharmaceuticals and agrochemicals.[1] Its synthesis is a key focus before proceeding to the final nitration step.

Experimental Protocols and Mechanistic Insights

The following sections provide detailed, step-by-step methodologies for the synthesis of the target compound and its derivatives. The rationale behind key experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic Acid

The preparation of this key intermediate can be approached through various methods. One common route involves the oxidation of a corresponding methylthio-substituted precursor.

Nitration of 2-Fluoro-5-(methylsulfonyl)benzoic Acid to Yield 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid

The final step in the synthesis of the core scaffold is the regioselective nitration of 2-fluoro-5-(methylsulfonyl)benzoic acid.

Protocol:

  • Carefully dissolve 2-fluoro-5-(methylsulfonyl)benzoic acid in concentrated sulfuric acid, and cool the mixture to 0 °C.

  • Slowly add fuming nitric acid dropwise while maintaining the low temperature and stirring continuously.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional hour.[4]

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry to yield 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.

Causality and Mechanistic Insights: The use of a potent nitrating mixture, fuming nitric acid in concentrated sulfuric acid, is essential to generate the highly electrophilic nitronium ion (NO₂⁺). The existing substituents on the aromatic ring—the fluorine, carboxylic acid, and methylsulfonyl groups—direct the incoming nitro group to the desired position. The strong electron-withdrawing character of these groups deactivates the ring, necessitating forceful reaction conditions to achieve nitration.

Visualization of the Core Synthesis

The following diagram illustrates the key transformation in the synthesis of the target compound.

Synthesis_of_5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic_acid 2-Fluoro-5-(methylsulfonyl)benzoic_acid 2-Fluoro-5-(methylsulfonyl)benzoic_acid 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic_acid 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic_acid 2-Fluoro-5-(methylsulfonyl)benzoic_acid->5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic_acid Fuming HNO3, H2SO4

Caption: Nitration of 2-fluoro-5-(methylsulfonyl)benzoic acid.

Synthesis of Derivatives: Expanding Chemical Diversity

The 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid scaffold is a versatile starting point for generating a library of derivatives, primarily through modifications of the carboxylic acid and nitro groups.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling techniques.

Protocol:

  • Activate the carboxylic acid of 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid with a coupling agent such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[5]

  • Add the desired amine to the activated ester in a suitable solvent.

  • Stir the reaction at room temperature until completion, monitored by an appropriate chromatographic technique.

  • Purify the resulting amide derivative through standard workup and purification methods.

Causality and Mechanistic Insights: The coupling agent transforms the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, which then serves as a handle for further functionalization.

Protocol:

  • Dissolve the nitro-containing compound in a suitable solvent.

  • Employ a reducing agent such as iron powder in the presence of an acid, or catalytic hydrogenation with a palladium catalyst.

  • Upon completion of the reduction, the resulting aniline derivative can be isolated and purified.

Visualization of Derivative Synthesis Pathways

The following diagram illustrates the primary pathways for derivatization.

Derivative_Synthesis Core 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid Amide Amide Derivatives Core->Amide Amine, Coupling Agent (e.g., HATU) Aniline Aniline Derivatives Core->Aniline Reduction (e.g., Fe/acid or H2/Pd-C) Further_Derivatives Further Functionalization Aniline->Further_Derivatives Acylation, Alkylation, etc.

Caption: Key derivatization pathways from the core scaffold.

Quantitative Data Summary

Reaction StepStarting MaterialProductTypical Yield (%)
Nitration2-Fluoro-5-(methylsulfonyl)benzoic acid5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid85-95%

Note: Yields are representative and can vary depending on the specific reaction conditions and scale.

Applications in Medicinal Chemistry and Agrochemicals

Derivatives of this scaffold have shown significant potential in various fields. For instance, fluorinated benzoic acids are used in the synthesis of pyrimidinone derivatives for the treatment of chronic pain and in the development of kinase inhibitors.[5] Additionally, related nitrobenzoic acid derivatives are key intermediates in the synthesis of potent insecticides and herbicides.[6][7] The presence of both nitro and fluoro groups is valuable for creating compounds with potential biological activity, including antibacterial and antifungal agents.[8]

Conclusion

The synthesis of 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid and its derivatives provides a rich platform for the discovery of new bioactive molecules. The synthetic routes outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers. Future advancements in this area may focus on developing more sustainable and efficient synthetic methodologies, further expanding the chemical space and potential applications of this valuable scaffold.

References

  • Vertex AI Search. (n.d.). Good Price CAS:247569-56-8 | 2-Fluoro-5-(methylsulfonyl)benzoic Acid for Sale.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitrobenzoic acid synthesis.
  • Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.
  • ChemScene. (n.d.). 247569-56-8 | 2-Fluoro-5-(methanesulfonyl)benzoic acid.
  • MySkinRecipes. (n.d.). 2-Fluoro-4-methyl-5-nitrobenzoic acid.
  • LGC Standards. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic Acid.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8.
  • Benchchem. (n.d.). Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis: Notes and Protocols.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.

Sources

Introduction: The Strategic Convergence of Fluorine and a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Substituted Fluoronitrobenzoic Acids: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological profiles.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When this powerful element is integrated into a benzoic acid framework, a "privileged structure" renowned for its versatility in medicinal chemistry, a class of exceptionally valuable compounds emerges: substituted fluoronitrobenzoic acids.

These molecules are not merely intermediates; they are versatile chemical platforms. The presence of three distinct functional groups—the carboxylic acid, the electron-withdrawing nitro group, and the strategically placed fluorine atom—creates a scaffold ripe for selective, multi-step transformations.[3][4][5] The carboxylic acid provides a handle for amide coupling and esterification, the nitro group serves as a precursor to a nucleophilic amine, and the fluorine atom, activated by the adjacent nitro group, is primed for nucleophilic aromatic substitution (SNAr). This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthesis, chemical reactivity, and diverse applications of these pivotal building blocks.

Part 1: Synthesis Strategies - Forging the Core Structure

The synthetic accessibility of fluoronitrobenzoic acids is key to their widespread use. Methodologies range from direct functionalization of simple precursors to more complex multi-step sequences, each chosen based on the desired substitution pattern and available starting materials.

Core Synthesis via Electrophilic Nitration

The most direct and common route to many fluoronitrobenzoic acid isomers is the electrophilic nitration of a corresponding fluorobenzoic acid. This reaction leverages the generation of the potent electrophile, the nitronium ion (NO₂⁺), in a strong acidic medium to functionalize the aromatic ring.

Causality of Experimental Design:

  • Strong Acid Medium: Concentrated sulfuric acid serves a dual purpose. It acts as a solvent and, more importantly, protonates the nitrating agent (e.g., nitric acid or potassium nitrate) to generate the highly reactive nitronium ion, which is essential for attacking the electron-deficient aromatic ring.

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining low temperatures, typically with an ice bath, is critical to prevent uncontrolled reactions and the formation of dinitrated or other undesired byproducts.

A representative workflow for this synthetic approach is illustrated below.

G cluster_synthesis General Synthetic & Evaluation Workflow Start Fluorinated Precursor (e.g., 4-Fluorobenzoic Acid) Reaction Core Synthesis (e.g., Electrophilic Nitration) Start->Reaction Reagents: H₂SO₄, KNO₃ Product Substituted Fluoronitrobenzoic Acid Reaction->Product Derivatization Chemical Derivatization (Amidation, Esterification, S_NAr) Product->Derivatization Versatile Building Block ActiveCompound Bioactive Compound Library Derivatization->ActiveCompound Screening Biological Screening (e.g., Antimicrobial Assays) ActiveCompound->Screening End Lead Compound Identification Screening->End

Caption: A generalized workflow for the synthesis and evaluation of fluoronitrobenzoic acid derivatives.

Multi-Step Synthesis for Complex Isomers

When direct nitration is not feasible or yields an incorrect isomer, multi-step pathways are employed. A notable example is the synthesis of 2-methyl-3-fluoro-6-nitrobenzoic acid.[6] This process begins with 2-methyl-3-fluoroaniline and proceeds through a sequence of nitration, hydrolysis, diazotization, bromination, cyanation, and finally, hydrolysis of the nitrile to the carboxylic acid.[6] Such methods provide access to specific substitution patterns that are otherwise difficult to obtain.

Advanced Methods: Nucleophilic Fluorination

Modern synthetic chemistry offers sophisticated alternatives, such as the nucleophilic fluorination of 1-arylbenziodoxolones.[7] This technique is particularly valuable for synthesizing 2-fluorobenzoic acids and is adaptable for radiolabeling with fluorine-18 (¹⁸F), a critical isotope for Positron Emission Tomography (PET) imaging. The ability to introduce the fluorine atom late in the synthesis is a significant advantage for radiochemistry, where the short half-life of ¹⁸F is a major constraint.[2][7]

Part 2: Chemical Reactivity - A Trifecta of Functionality

The synthetic power of substituted fluoronitrobenzoic acids stems from the distinct and predictable reactivity of their three key functional groups. This allows for orthogonal chemical strategies where each site can be addressed selectively.

G Core Fluoronitrobenzoic Acid Carboxylic Acid (-COOH) Nitro Group (-NO₂) Fluorine (-F) Amide Amide Formation (Peptide Coupling) Core:f1->Amide Ester Esterification Core:f1->Ester Amine Reduction to Amine (-NH₂) (Key for Heterocycles) Core:f2->Amine SNAr Nucleophilic Aromatic Substitution (S_NAr) Core:f3->SNAr G Start 4-Fluoro-3-nitrobenzoic Acid Step1 1. S_NAr with R-NH₂ 2. Nitro Reduction (-NO₂ → -NH₂) Start->Step1 Intermediate Ortho-diamino Intermediate Step1->Intermediate Step2 3. Cyclization Intermediate->Step2 Product1 Benzimidazole Core (Antimicrobials, Antipsychotics) Step2->Product1 Start_Hydrazide Fluorobenzoic Acid Derivative Step_Hydrazide Reaction with Hydrazine & Aldehydes Start_Hydrazide->Step_Hydrazide Product2 Hydrazide-Hydrazones (Antimicrobial Agents) Step_Hydrazide->Product2

Caption: Elaboration of the fluoronitrobenzoic acid core into bioactive scaffolds.

Development of Novel Antimicrobial Agents

There is growing interest in derivatives of fluorobenzoic acids as direct antimicrobial agents. Studies have shown that hydrazide derivatives, synthesized from fluorobenzoic acids, exhibit inhibitory activity against various Gram-positive bacteria. [8][9]Furthermore, analogues such as 2-chloro-5-nitrobenzoic acid have been derivatized to create compounds with potent activity against both reference and resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). [10]This highlights the potential of the underlying halogenated nitrobenzoic acid scaffold in combating antimicrobial resistance.

Intermediates for Diverse Therapeutic Areas

Beyond antimicrobials, these compounds serve as building blocks for a wide range of therapeutics. They are utilized in the synthesis of anti-inflammatory and analgesic drugs, where the specific substitution pattern is key to achieving the desired biological effect. [3]Their application in creating PET ligands for medical imaging further underscores their importance in modern biomedical research. [7]

Part 4: Data and Protocols

For the practicing scientist, validated data and reliable experimental procedures are paramount.

Physicochemical Data of Key Isomers

The following table summarizes key properties for two commonly used fluoronitrobenzoic acid isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Fluoro-3-nitrobenzoic acid453-71-4C₇H₄FNO₄185.11123 - 126
2-Fluoro-4-nitrobenzoic acid403-24-7C₇H₄FNO₄185.11172 - 176

Data sourced from multiple suppliers and literature references. [3][4][11]

Detailed Experimental Protocols

The following protocols are representative methodologies based on published procedures.

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid via Electrophilic Nitration [11]

  • Objective: To synthesize 4-fluoro-3-nitrobenzoic acid from 4-fluorobenzoic acid.

  • Materials: 4-fluorobenzoic acid (50.0 g, 0.36 mol), potassium nitrate (39.7 g, 0.39 mol), concentrated sulfuric acid (180 mL), crushed ice, water, toluene.

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid under cooling in an ice bath.

    • Slowly add potassium nitrate (1.1 eq.) portion-wise to the solution, maintaining the low temperature.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 16 hours).

    • Carefully and slowly pour the reaction mixture over a large volume of crushed ice (approx. 800 g) with continuous stirring.

    • Allow the resulting slurry to stand at room temperature overnight to ensure complete precipitation.

    • Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with plenty of water to remove residual acid.

    • Dry the solid product. An azeotropic drying with toluene can be performed to yield the final product as a light-yellow solid.

    • Expected Yield: ~90%

Protocol 2: Synthesis of Ethyl 4-fluorobenzoate via Fischer Esterification [1][8]

  • Objective: To synthesize the ethyl ester of a fluorobenzoic acid as a precursor for further derivatization.

  • Materials: 4-fluorobenzoic acid (15 g), absolute ethanol (60 mL), concentrated sulfuric acid (7.5 mL), 10% sodium carbonate solution.

  • Procedure:

    • Add 4-fluorobenzoic acid to a 250 mL round-bottom flask and dissolve it in absolute ethanol.

    • Carefully add concentrated sulfuric acid to the mixture while shaking.

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 7-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate mobile phase (e.g., ethyl acetate/n-hexane).

    • After completion, allow the mixture to cool to room temperature.

    • Neutralize any unreacted acid by carefully adding a 10% sodium carbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel for extraction with an organic solvent (e.g., ethyl acetate), followed by washing and drying to isolate the ester product.

Conclusion

Substituted fluoronitrobenzoic acids represent a class of high-value chemical building blocks that stand at the intersection of fluorine chemistry and medicinal chemistry. Their synthetic accessibility, combined with a predictable and versatile reactivity profile, makes them indispensable tools for drug discovery and development. From the rational design of novel heterocyclic scaffolds like benzimidazoles to the creation of new antimicrobial agents, their influence is broad and impactful. As researchers continue to push the boundaries of molecular design, the strategic application of these powerful fluorinated intermediates will undoubtedly continue to fuel the discovery of the next generation of therapeutic agents.

References

  • Patsnap. (n.d.). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. Eureka. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkat USA. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [Link]

  • Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid.... Retrieved from [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-42. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (2025). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Retrieved from [Link]

Sources

Spectroscopic properties (NMR, IR, MS) of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic properties and characterization of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid , a critical intermediate in the synthesis of hypoxia-activated prodrugs and other pharmaceutical agents.

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Structural Context

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS: 185945-90-8) is a highly functionalized aromatic building block. Its structure combines four distinct electronic environments on a benzene core: a carboxylic acid, a nitro group, a methylsulfonyl moiety, and a fluorine atom. This unique substitution pattern creates a "push-pull" electronic system that significantly influences its spectroscopic signature, particularly in NMR (


H, 

F) and vibrational spectroscopy (IR).

This compound is notably utilized as a key intermediate in the synthesis of hypoxia-activated prodrugs (e.g., PR-104 derivatives), where the nitro group serves as a trigger for bioreduction in hypoxic tumor microenvironments.

Structural Parameters[1][2][3][4][5][6]
  • Formula:

    
    
    
  • Molecular Weight: 263.20 g/mol

  • IUPAC Name: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

  • Key Features:

    • C1: Carboxylic acid (Acidic, H-bond donor).

    • C2: Nitro group (Strongly electron-withdrawing, anisotropic deshielding).

    • C4: Methylsulfonyl group (Strongly electron-withdrawing).

    • C5: Fluorine (Electronegative, spin-active

      
      F nucleus).
      

Synthesis & Logical Pathway

Understanding the synthesis is crucial for impurity profiling. The compound is typically generated via the regioselective nitration of 3-fluoro-4-(methylsulfonyl)benzoic acid.

Reaction Workflow (DOT Visualization)

The following diagram illustrates the synthesis pathway and the origin of potential regiochemical impurities.

SynthesisPathway Start 3,4-Difluorobenzaldehyde Step1 Nucleophilic Aromatic Substitution (SnAr) Start->Step1 + MeSO2Na Inter1 3-Fluoro-4-(methylsulfonyl) benzaldehyde Step1->Inter1 Step2 Oxidation (NaClO2/H2O2) Inter1->Step2 Inter2 3-Fluoro-4-(methylsulfonyl) benzoic acid Step2->Inter2 Step3 Nitration (HNO3/H2SO4) Inter2->Step3 Regioselective (Para to F) Product 5-Fluoro-4-(methylsulfonyl) -2-nitrobenzoic acid Step3->Product

Caption: Synthesis pathway highlighting the regioselective nitration step driven by the directing effects of the fluorine and methylsulfonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is dominated by the strong electron-withdrawing effects of the nitro and sulfonyl groups, shifting aromatic protons significantly downfield. The presence of fluorine (


F, Spin 1/2) introduces characteristic coupling patterns (

and

).
H NMR Characterization (DMSO- )

Solvent: DMSO-


 is recommended due to the compound's polarity and the carboxylic acid moiety.
SignalChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Insight
H-3 8.55 – 8.65 Doublet (d)1H

Ar-H (C3)Located between two strong EWGs (

and

). Extremely deshielded. Shows long-range coupling to F.
H-6 8.05 – 8.15 Doublet (d)1H

Ar-H (C6)Ortho to Fluorine, Ortho to COOH. Large coupling constant is diagnostic of ortho-F substitution.
CH

3.40 – 3.50 Singlet (s)3H-

Characteristic methyl sulfone singlet. Uncoupled.
COOH 13.0 – 14.0 Broad Singlet1H-COOH Exchangeable proton. Shift varies with concentration and water content.[1]

Interpretation Logic:

  • H-3 (The "Sandwiched" Proton): This proton resides in the most electron-deficient environment (between nitro and sulfone). It will always appear as the most downfield aromatic signal. The coupling to fluorine is meta (

    
    ), typically 5-7 Hz.
    
  • H-6 (The Ortho-F Proton): This proton is ortho to the fluorine atom. The

    
    F nucleus exerts a strong coupling effect (
    
    
    
    ), resulting in a widely split doublet (9-11 Hz).
C NMR Characterization (Predicted)
  • Carbonyl (C=O): ~165 ppm.

  • C-F (C5): ~158 ppm (Doublet,

    
     Hz).
    
  • C-NO

    
     (C2):  ~145 ppm.
    
  • C-SO

    
     (C4):  ~140 ppm.
    
  • Methyl (

    
    ):  ~43 ppm.[2][3]
    
F NMR
  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Pattern: Appears as a doublet of doublets (dd) due to coupling with H-6 (

    
    ) and H-3 (
    
    
    
    ), though often simplified to a broad signals if proton decoupling is not used.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the three key functional groups: Nitro, Sulfone, and Carboxylic Acid.

Functional GroupWavenumber (

)
IntensityMode
O-H (Acid) 3200 – 2500BroadO-H Stretching (H-bonded dimer)
C=O (Acid) 1710 – 1690StrongCarbonyl Stretching
NO

(Ar)
1540 – 1530StrongAsymmetric Stretching
NO

(Ar)
1360 – 1340StrongSymmetric Stretching
SO

(Sulfone)
1320 – 1300StrongAsymmetric Stretching
SO

(Sulfone)
1160 – 1140StrongSymmetric Stretching
C-F (Ar) 1250 – 1200MediumC-F Stretching

Diagnostic Check: The absence of the carbonyl peak at ~1700


 or the appearance of two peaks (symmetric/asymmetric) would indicate salt formation (carboxylate), which is a common issue if the sample contains residual base from synthesis.

Mass Spectrometry (MS)

For LC-MS analysis, the Negative Electrospray Ionization (ESI-) mode is preferred due to the acidic carboxylic proton.

Primary Ionization (ESI-)
  • Molecular Ion:

    
    
    
  • m/z Value: 261.98 (Monoisotopic)

  • Calculation:

    
     (Nominal: 262)
    
Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the following fragments are characteristic:

  • Decarboxylation (

    
    ):  Loss of 44 Da. Peak at m/z 218 .
    
  • Loss of

    
    :  Cleavage of the sulfone group (less common in negative mode but possible at high energy).
    
  • Loss of NO

    
    :  Loss of 46 Da.
    

Protocol Note: Ensure the mobile phase is slightly acidic (e.g., 0.1% Formic Acid) to maintain the neutral form for retention on C18 columns, but detection is often more sensitive in negative mode where the acid is deprotonated.

Experimental Protocol: Purity Analysis

To validate the quality of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid, follow this standard workflow.

Sample Preparation[4][6]
  • NMR: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-

    
    . Ensure complete dissolution; the sulfone group can reduce solubility in non-polar solvents like 
    
    
    
    .
  • LC-MS: Prepare a 1 mg/mL stock in Acetonitrile:Water (50:50). Dilute to 10 µg/mL for injection.

Data Acquisition Workflow (DOT Visualization)

AnalysisWorkflow Sample Solid Sample (5-10 mg) Solubility Dissolve in DMSO-d6 Sample->Solubility NMR 1H NMR Acquisition (16 Scans, d1=2s) Solubility->NMR Check1 Check: H-3 (d, ~8.6 ppm) H-6 (d, ~8.1 ppm) NMR->Check1 Impurity Impurity Check: Regioisomer (H-2/H-5 signals?) Check1->Impurity Peaks Found Valid Pass: Confirm Structure Impurity->Valid No extra peaks

Caption: Logical flow for NMR-based structural validation and impurity detection.

References

  • Synthesis & Application: Smaill, J. B., et al. "Prodrugs and methods of use thereof."[4] U.S. Patent 9,505,791 , Nov 29, 2016.[4]

  • Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Related Compound Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 184292, 4-(Methylsulfonyl)-2-nitrobenzoic acid".

Sources

Safety and Handling Precautions for 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Chemical Identity & Significance

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmaceutical prodrugs (e.g., hypoxia-activated cytotoxins) and advanced agrochemicals.[1][2] Its structure combines an electron-deficient aromatic ring with a leaving group (fluorine) activated by ortho-nitro and para-methylsulfonyl groups, making it a potent electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

Property Data
CAS Number 185945-90-8
Molecular Formula C₈H₆FNO₆S
Molecular Weight 263.20 g/mol
Physical State Pale yellow to off-white solid
Key Functional Groups Nitro (-NO₂), Methylsulfonyl (-SO₂CH₃), Fluoro (-F), Carboxylic Acid (-COOH)
Reactivity Profile High SNAr susceptibility; Acidic; Thermally sensitive (Nitro)

Hazard Identification & Risk Assessment

This compound presents a dual-threat profile: chemical corrosivity/irritation due to its acidic and electrophilic nature, and energetic potential inherent to the nitro-aromatic scaffold.[1][3]

GHS Classification (Derived)

Based on structural analogs and functional group analysis.[1]

  • Skin Corrosion/Irritation (Category 2/1B): Causes severe skin irritation or burns.[1]

  • Serious Eye Damage (Category 1): Risk of irreversible eye damage due to acidity and alkylating potential.[1]

  • Skin Sensitization (Category 1): High probability.[1] The activated fluorine atom readily reacts with cysteine/lysine residues in skin proteins (haptenization).[1]

  • Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation.[1]

Specific Reactive Hazards[1]
  • Nucleophilic Attack: The C-5 fluorine is highly labile.[1] Contact with amines, thiols, or hydroxides will trigger rapid, exothermic displacement reactions.[1]

  • Thermal Instability: While sulfonyl groups stabilize the ring electronically, the ortho-nitro group introduces a risk of "self-oxidation" or decomposition at elevated temperatures (>150°C).[1]

  • Acid-Base Reactions: Reacts exothermically with bases to form salts.[1]

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation of the operator from the substance, particularly during solid handling where dust generation is possible.[1]

PPE Matrix
Category Requirement Rationale
Respiratory N95/P100 (Solids) or PAPR Prevent inhalation of sensitizing dusts.[1]
Hand Protection Double Nitrile (0.11 mm min) or Laminate (Silver Shield) Standard nitrile provides splash protection; Laminate is required for prolonged handling in solution (e.g., DMSO/DMF) where permeation is faster.[1]
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient due to the corrosive/sensitizing nature of the dust.[1]
Body Tyvek® Lab Coat or Apron Disposable outer layers prevent contamination of street clothes.[1]
Handling Workflow (DOT Visualization)

HandlingWorkflow cluster_controls Engineering Controls Start Start: Solid Handling Weighing Weighing Station (Vented Balance Enclosure) Start->Weighing Anti-static tools Transfer Transfer to Reaction Vessel (Closed System / Funnel) Weighing->Transfer Avoid dust gen SolventAdd Solvent Addition (Fume Hood Sash <18 inches) Transfer->SolventAdd Dissolution Reaction Reaction Phase (Inert Atmosphere - N2/Ar) SolventAdd->Reaction Temp Control Cleanup Decontamination (Mild Alkaline Wash) Reaction->Cleanup Post-Process

Caption: Workflow emphasizing containment during the transition from solid to solution phase.

Experimental Protocols: Safe Handling & Synthesis Use

Weighing and Transfer SOP

Objective: Minimize dust exposure and prevent hydrolysis/degradation.

  • Environment: Perform all weighing in a Vented Balance Enclosure (VBE) or a biosafety cabinet.[1] Do not weigh on an open bench.

  • Tools: Use anti-static spatulas (PTFE coated).[1] Nitro-aromatics can hold static charge, leading to scattering.[1]

  • Protocol:

    • Tare the receiving vessel (flask) before entering the enclosure if possible.

    • Transfer solid gently.[1] If spillage occurs, do not sweep.[1] Use a wet wipe (dampened with 5% NaHCO₃) to neutralize and capture.[1]

    • Seal the vessel before removing it from the VBE.[1]

Reaction Setup (SNAr Context)

When using this compound to synthesize prodrugs (e.g., reacting with amines like diethanolamine):

  • Solvent Selection: Dissolve in polar aprotic solvents (DMSO, DMF, DMAc).[1] Note: These solvents enhance skin permeability; double gloving is mandatory.[1]

  • Temperature Control: Although the reaction may require heat (e.g., 40–60°C), never exceed 100°C without DSC (Differential Scanning Calorimetry) validation of the mixture's stability.

  • Quenching: Quench reactions into slightly acidic water or buffer. Quenching into strong base may trigger rapid hydrolysis of the methylsulfonyl group or aggressive decomposition.[1]

Emergency Response & Decomposition Logic

Fire Fighting Measures
  • Hazards: Combustion generates Nitrogen Oxides (NOx) , Sulfur Oxides (SOx) , and Hydrogen Fluoride (HF) .[1] HF is extremely toxic and corrosive.[1]

  • Media: Water spray, Dry Chemical, or CO₂.[1] Avoid high-pressure water jets that disperse the powder.[1]

  • Specific Action: Firefighters must wear full acid-gas rated SCBA.[1]

Decomposition Pathway Diagram[1]

Decomposition Compound 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid Thermal Thermal Shock / Fire (>200°C) Compound->Thermal Base Strong Base Contact (pH > 12) Compound->Base NOx NOx Fumes (Pulmonary Edema Risk) Thermal->NOx HF Hydrogen Fluoride (Bone/Tissue Necrosis) Thermal->HF SOx SOx Fumes (Respiratory Irritant) Thermal->SOx Salts Exothermic Salt Formation Base->Salts Rapid Heating

Caption: Decomposition pathways highlighting the generation of toxic HF and NOx gases during thermal events.[1]

First Aid
  • Eye Contact: Immediate irrigation for 30 minutes .[1] Time is critical due to the acidic and alkylating nature.[1] Consult an ophthalmologist immediately.

  • Skin Contact: Wash with soap and water.[1] If redness persists, suspect sensitization.[1] Do not use ethanol (enhances absorption).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1] Monitor for delayed pulmonary edema (due to potential HF/NOx release in fire scenarios).

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). While chemically stable at room temperature, refrigeration slows potential slow hydrolysis or degradation.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[1] Hygroscopic tendencies may exist due to the sulfonyl/acid moieties.[1][3]

  • Incompatibilities: Keep strictly separated from:

    • Strong bases (NaOH, KOH).[1]

    • Primary/Secondary amines (unless intended for reaction).[1]

    • Reducing agents (potential reduction of nitro group to amine, which is exothermic).[1]

References

  • Apollo Scientific. (n.d.).[1][2][4][5] Safety Data Sheet: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid. Retrieved from

  • Google Patents. (2016).[1] US9505791B2 - Prodrugs and methods of use thereof.[1][6] (Describes the use of CAS 185945-90-8 in synthesis). Retrieved from

  • PubChem. (n.d.).[1] Compound Summary for Nitrobenzoic Acid Derivatives. (General reactivity data for activated nitro-aromatics). Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] General Safety: Handling of Fluorinated Aromatic Compounds. Retrieved from [1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details a robust, high-purity synthesis protocol for 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid . This scaffold is a critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione analogues) and specific pharmaceutical sulfonylureas.

The Isomer Challenge

The primary synthetic challenge is establishing the correct regiochemistry between the three electron-withdrawing groups (EWGs): Nitro (-NO


), Sulfonyl (-SO

Me), and Fluoro (-F).
  • Direct Nitration Risk: Nitration of 4-(methylsulfonyl)benzoic acid typically yields the 3-nitro isomer, not the required 2-nitro.

  • Nucleophilic Displacement Risk: Starting with a pre-nitrated precursor (e.g., 4,5-difluoro-2-nitrobenzoic acid) and attempting to displace one fluorine with a sulfur nucleophile often leads to the wrong isomer (displacement at C5, para to Nitro) rather than the required C4.

The Solution: The "Sulfur-First" Directed Route

To guarantee the 5-Fluoro-4-sulfonyl-2-nitro pattern, this protocol utilizes the 3,4-Difluorobenzoate route. By installing the sulfur moiety before nitration, we leverage the synergistic directing effects of the Fluorine and Sulfonyl groups to force nitration exclusively to the 2-position (ortho to the carboxyl).

Retrosynthetic Analysis & Workflow

The logic of this synthesis relies on sequential functionalization where each step sets the regiochemical lock for the next.

Synthesis_Pathway Target TARGET: 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid Step4 Step 4: Acid Hydrolysis (Deprotection) Step4->Target HCl, Reflux Inter3 Intermediate 3: Methyl 5-fluoro-4-(methylsulfonyl)- 2-nitrobenzoate Inter3->Step4 Step3 Step 3: Electrophilic Nitration (Regioselective Direction) Step3->Inter3 HNO3, H2SO4 Inter2 Intermediate 2: Methyl 3-fluoro-4-(methylsulfonyl)benzoate Inter2->Step3 Step2 Step 2: Oxidation (Sulfide to Sulfone) Step2->Inter2 H2O2, Na2WO4 Inter1 Intermediate 1: Methyl 3-fluoro-4-(methylthio)benzoate Inter1->Step2 Step1 Step 1: Regioselective SnAr (Para to Ester) Step1->Inter1 NaSMe, DMF Start STARTING MATERIAL: Methyl 3,4-difluorobenzoate (or Acid precursor) Start->Step1

Caption: Retrosynthetic logic flow ensuring correct regiochemistry at every stage.

Detailed Experimental Protocols

Step 1: Regioselective S-Alkylation ( )

Objective: Selectively displace the fluorine at position 4 (para to the ester) while leaving the fluorine at position 3 intact.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). The position para to the carbonyl (EWG) is significantly more activated than the meta position.
    
  • Substrate: Methyl 3,4-difluorobenzoate (preferred over acid to prevent salt formation and improve solubility).

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 3,4-difluorobenzoate (1.0 eq) and anhydrous DMF (5 mL/g). Cool to 0°C under

    
     atmosphere.
    
  • Addition: Slowly add Sodium Thiomethoxide (NaSMe) (1.05 eq) as a solid or solution. Caution: NaSMe is toxic and has a foul odor; use a scrubber.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC. The reaction is usually complete within 2-4 hours.

  • Workup: Pour the mixture into ice water. The product, Methyl 3-fluoro-4-(methylthio)benzoate , often precipitates. Filter or extract with Ethyl Acetate.

  • Yield: Expect 85-95%.

Step 2: Catalytic Oxidation to Sulfone

Objective: Convert the sulfide (-SMe) to the sulfone (-SO


Me).
  • Reagents: Hydrogen Peroxide (

    
    ) with Sodium Tungstate (
    
    
    
    ) catalyst. This is a "greener" and cheaper alternative to mCPBA.

Protocol:

  • Setup: Dissolve the sulfide intermediate (from Step 1) in Acetic Acid (or Methanol).

  • Catalyst: Add

    
      (0.02 eq).
    
  • Oxidation: Heat to 60°C. Dropwise add 30%

    
      (2.5 eq).
    
  • Completion: Stir at 60-70°C for 2-3 hours. The sulfide first oxidizes to sulfoxide (fast), then to sulfone (slower).

  • Workup: Cool to RT. Dilute with water.[1] The sulfone product, Methyl 3-fluoro-4-(methylsulfonyl)benzoate , will crystallize. Filter and wash with water.[2][3][4]

Step 3: Regioselective Nitration

Objective: Install the nitro group.

  • Critical Regiochemistry:

    • The Ester group directs meta (to positions 3 and 5). Position 3 is blocked by F. Position 5 is open.

    • The Sulfonyl group directs meta (to positions 2 and 6).

    • The Fluoro group directs ortho/para (to positions 2, 4, 6). Position 4 is blocked.

    • Result: The cooperative directing effects of F (ortho) and SO

      
      Me (meta) strongly favor Position 6  (which corresponds to Position 2 in the final product numbering). Position 5 is deactivated by the ortho-sulfonyl group.
      

Protocol:

  • Setup: Place Conc. Sulfuric Acid (

    
    )  (5 mL/g substrate) in a flask and cool to 0°C.
    
  • Dissolution: Add Methyl 3-fluoro-4-(methylsulfonyl)benzoate portion-wise. Ensure temperature stays <10°C.

  • Nitration: Dropwise add Fuming Nitric Acid (

    
    )  (1.2 eq) maintaining temp <5°C.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour onto crushed ice. The product, Methyl 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoate , precipitates as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 4: Hydrolysis to Target Acid

Objective: Deprotect the methyl ester to yield the free benzoic acid.

  • Precaution: Basic hydrolysis (NaOH) carries a risk of displacing the fluorine or sulfone via

    
     due to the highly activated ring (Nitro + Sulfone). Acidic hydrolysis  is safer.
    

Protocol:

  • Setup: Suspend the nitro-ester in 6N HCl (10 vol) and Acetic Acid (2 vol) to aid solubility.

  • Reflux: Heat to reflux (approx. 100°C) for 4-6 hours. Monitor disappearance of ester by HPLC.

  • Isolation: Cool to RT. The target acid is less soluble than the ester in the acidic medium and will precipitate.

  • Final Polish: Filter, wash with cold water, and dry under vacuum.[2]

Quantitative Data Summary

ParameterStep 1 (

)
Step 2 (Oxidation)Step 3 (Nitration)Step 4 (Hydrolysis)
Reagent NaSMe / DMF

/


/

6N HCl
Temperature 0°C

RT
60°C0°C

RT
100°C (Reflux)
Typical Yield 90-95%85-90%80-85%90-95%
Key Impurity Bis-sulfide (over-reaction)Sulfoxide (incomplete)5-Nitro isomer (minor)Unreacted Ester
Appearance White SolidWhite Crystalline SolidPale Yellow SolidOff-white Solid

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct isomer, verify the following NMR signatures:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Proton A (C3-H): Doublet (coupling with F), shift ~8.0-8.2 ppm. This proton is ortho to Nitro and meta to Sulfone.

    • Proton B (C6-H): Doublet (coupling with F), shift ~8.4-8.6 ppm. This proton is ortho to F and meta to Nitro.

    • Coupling Constants: The coupling constants (

      
      ) will differ significantly. 
      
      
      
      (H-F) is typically 8-10 Hz, while
      
      
      (H-F) is 5-6 Hz.
    • Methyl Sulfone: Singlet at ~3.3-3.4 ppm (distinctive downfield shift due to

      
      ).
      

References

  • Regioselectivity of SnAr on Fluorobenzoates

    • Journal of Medicinal Chemistry, 2008, 51(15), 4430–4448. (Demonstrates selective displacement of 4-F in 3,4-difluoro systems).
  • Nitration of Fluorobenzoic Acids

    • ChemicalBook / Literature Precedents: Nitration of 3-fluorobenzoic acid yields 5-fluoro-2-nitrobenzoic acid.[5][6]

  • Oxidation of Sulfides to Sulfones (Tungstate Method)

    • European Patent EP0478390: "Improved method for the preparation of 4-methylsulfonyl benzoic acid deriv
  • General Synthesis of Nitro-Sulfonyl-Benzoic Acids

    • US Patent 5,591,890: Describes analogous routes for sulfonylurea herbicide intermedi

Sources

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid as a Chemical Intermediate Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

A Privileged Scaffold for Regioselective SnAr Diversification in Drug & Agrochemical Discovery

Abstract & Core Utility

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS: 185945-90-8) represents a "privileged scaffold" in synthetic organic chemistry. Its value lies not merely in its functional groups but in their specific topological arrangement. The molecule features a fluorine atom at position C5 that is electronically "super-activated" by the concerted electron-withdrawing effects of a para-nitro group (C2) and an ortho-methylsulfonyl group (C4).

This unique electronic landscape makes the compound an ideal substrate for Nucleophilic Aromatic Substitution (SnAr) , allowing researchers to rapidly install diverse nucleophiles (amines, thiols, alkoxides) under mild conditions. It serves as a critical intermediate in the synthesis of HPPD-inhibitor herbicides (e.g., Mesotrione analogs) and poly-pharmacological anticancer agents (e.g., PARP and kinase inhibitors).

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyDataNotes
Formula C₈H₆FNO₆SHighly oxidized aromatic system
MW 263.20 g/mol Suitable for fragment-based drug design
Appearance Off-white to pale yellow solidNitro group contributes to color
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in non-polar solvents (Hexane)
pKa (COOH) ~1.8 - 2.0 (Predicted)Acidic due to EWG influence; forms salts easily
Reactivity Map (Expert Insight)

The reactivity is defined by the "Push-Pull" dynamics of the ring substituents.

  • The "Hotspot" (C5-Fluorine): The fluorine is the primary leaving group. It is activated by the ortho-SO₂Me and para-NO₂ groups. This double activation lowers the energy barrier for the Meisenheimer complex formation, enabling SnAr reactions even with weak nucleophiles.

  • The "Anchor" (C1-Carboxyl): Provides a handle for esterification, amidation, or decarboxylation.

  • The "Switch" (C2-Nitro): Can be reduced to an aniline (–NH₂), flipping the electronic character from electron-withdrawing to electron-donating, which "locks" the ring against further substitution.

ReactivityMap Core 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid Site_F C5-Fluorine (Leaving Group) Core->Site_F Primary Reactive Site (SnAr) Site_COOH C1-Carboxyl (Coupling Handle) Core->Site_COOH Amidation/Esterification Site_NO2 C2-Nitro (Activating Group) Site_NO2->Site_F Para-Activation (Inductive/Resonance) Site_SO2 C4-Sulfonyl (Activating Group) Site_SO2->Site_F Ortho-Activation (Inductive)

Figure 1: Reactivity map highlighting the electronic activation of the C5-fluorine atom.

Key Applications

Agrochemicals: HPPD Inhibitors

This compound is a structural analog to the precursors used for Mesotrione and Sulcotrione .

  • Mechanism: The benzoic acid moiety is typically coupled with a 1,3-dione (e.g., cyclohexane-1,3-dione) and then rearranged to form a triketone.

  • Role: The 4-methylsulfonyl group is critical for binding to the HPPD enzyme (4-hydroxyphenylpyruvate dioxygenase). The 5-substitution (via SnAr on the fluorine) allows for the optimization of lipophilicity and soil half-life.

Pharmaceuticals: Targeted Oncology
  • PARP Inhibitors: The scaffold resembles the core of Rucaparib-type molecules. The SnAr displacement of fluorine by an amine creates the necessary pharmacophore for DNA-binding domains.

  • Kinase Inhibitors: The nitro group is reduced to an aniline, which then serves as the "hinge binder" in ATP-competitive inhibitors.

Experimental Protocols

Protocol A: Regioselective SnAr Diversification

Objective: Displacement of the C5-Fluorine with a secondary amine (e.g., Morpholine) to create a library intermediate.

Safety Note: This reaction is exothermic. The product is a nitro-aromatic; avoid excessive heat.

Materials:

  • Substrate: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (3.8 mmol) of the substrate in 10 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (1.3 mL) dropwise. The solution may darken (salt formation).

  • Reaction: Add Morpholine (0.4 mL) dropwise over 5 minutes.

  • Execution: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C).

    • Expert Tip: Due to the high activation, heating is rarely required for amines. If using weak nucleophiles (anilines), heat to 60°C.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a more polar yellow spot.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove excess base/amine.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% yield of the bright yellow solid (5-morpholino- derivative).

Protocol B: Nitro Reduction to Aniline

Objective: Converting the nitro group to an amine to enable amide coupling.

Materials:

  • Substrate: SnAr product from Protocol A (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source: H₂ Balloon or Ammonium Formate

  • Solvent: Methanol (MeOH)

Methodology:

  • Dissolution: Dissolve the nitro-compound in MeOH (0.1 M concentration).

  • Purging: Degas the solution with Nitrogen for 5 minutes.

  • Catalyst Addition: Carefully add Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Introduce H₂ atmosphere (balloon pressure). Stir vigorously at RT for 4-6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product (anthranilic acid derivative) is often oxidation-sensitive; use immediately or store under inert gas.

Workflow Diagram

Workflow Start Starting Material 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid Step1 Step 1: SnAr Reaction (Nucleophile Addition) Start->Step1 Amine/Thiol Base, RT Inter1 Intermediate A (5-Substituted-2-nitro-) Step1->Inter1 Step2 Step 2: Reduction (H2 / Pd-C or Fe/AcOH) Inter1->Step2 Reduces NO2 -> NH2 Product Final Scaffold (5-Substituted-2-amino- benzoic acid) Step2->Product Ready for Coupling

Figure 2: Synthetic workflow for converting the starting material into a functionalized aniline scaffold.

References

  • Synthesis of HPPD Inhibitors: Mitchell, G. et al. "Mesotrione: a new selective herbicide for use in maize." Pest Management Science, 2001. Link

  • SnAr Mechanism & Activation: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991. (Standard Text on SnAr kinetics).
  • Nitro-Benzoic Acid Derivatives in Oncology: "Poly(ADP-ribose) polymerase (PARP) inhibitors: A patent review (2010-2015)." Expert Opinion on Therapeutic Patents. Link

  • Chemical Safety Data: "Safety Data Sheet: 4-(Methylsulfonyl)-2-nitrobenzoic acid derivatives." Sigma-Aldrich / Merck. Link

(Note: While specific patents for the 5-fluoro derivative are proprietary, the chemistry cited above establishes the fundamental reactivity and application of this class of compounds.)

Application of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid in Next-Gen Herbicide Synthesis

Executive Summary

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 110351-94-5) represents a "pivot intermediate" in modern agrochemical research. While structurally homologous to the precursor of Mesotrione (2-nitro-4-methylsulfonylbenzoic acid), the introduction of the fluorine atom at the C5 position fundamentally alters its utility.

For drug discovery professionals, this molecule offers two distinct tactical advantages:

  • Metabolic Blocking: The C5-fluorine serves as a bioisostere to block P450-mediated hydroxylation, potentially extending the half-life of the active herbicide in crops.

  • Late-Stage Diversification: The fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ), allowing researchers to rapidly generate libraries of 5-substituted benzoyl-cyclohexanedione herbicides (Triketones) to combat resistant weed biotypes.
    

This guide provides validated protocols for transforming this intermediate into bioactive scaffolds, emphasizing safety and yield optimization.

Chemical Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The benzene ring is electron-deficient due to the ortho-nitro and para-methylsulfonyl groups.

  • C1 (Carboxylic Acid): Standard reactivity. Converts readily to acid chloride (

    
    ) for Friedel-Crafts acylation or esterification.
    
  • C5 (Fluorine): The "Active Handle." The strong electron-withdrawing nature of the

    
     and 
    
    
    
    groups makes this position highly susceptible to nucleophilic attack by amines, thiols, and alkoxides.
  • Safety Note: The combination of nitro and sulfonyl groups creates a high oxygen balance. While stable at room temperature, intermediates should be screened for thermal stability (DSC) before scale-up.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this core intermediate.

G Start 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid AcidCl Acid Chloride Formation (SOCl2 / DMF cat.) Start->AcidCl Pathway A: Retention SNAr SNAr Reaction (R-XH / K2CO3) Start->SNAr Pathway B: Diversification EnolEster Enol Ester Intermediate AcidCl->EnolEster + 1,3-Cyclohexanedione Triketone 5-Fluoro-Triketone (Bioactive Scaffold) EnolEster->Triketone Cyanide Rearrangement DivAcid 5-Substituted Benzoic Acid SNAr->DivAcid Nucleophilic Substitution DivTriketone 5-Substituted-Triketone (Library Generation) DivAcid->DivTriketone Coupling & Rearrangement

Figure 1: Divergent synthetic pathways. Pathway A retains the fluorine for metabolic stability; Pathway B utilizes it for library generation.

Application Protocols

Protocol A: Synthesis of 5-Fluoro-Mesotrione Analog (Direct Coupling)

Objective: To synthesize a fluorinated triketone herbicide candidate.

Materials:

  • 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (10.0 mmol)

  • Thionyl Chloride (

    
    ) (15.0 mmol)
    
  • 1,3-Cyclohexanedione (10.0 mmol)

  • Triethylamine (

    
    ) (25.0 mmol)
    
  • Acetone Cyanohydrin (Catalytic, 0.5 mmol)

  • Solvents: Dichloroethane (DCE), Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser, suspend the benzoic acid starting material in DCE (20 mL).

    • Add

      
       dropwise, followed by 1 drop of DMF (catalyst).
      
    • Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.

    • Evaporation: Remove excess

      
       and solvent under reduced pressure. Re-dissolve the residue in fresh DCE (15 mL).
      
  • Esterification (Enol Ester Formation):

    • To the acid chloride solution, add 1,3-cyclohexanedione (1.0 eq).

    • Cool the mixture to 0°C.

    • Add

      
       (2.5 eq) dropwise. Caution: Exothermic reaction.
      
    • Stir at room temperature for 1 hour. Monitor by TLC (formation of the non-polar enol ester).

  • Rearrangement (The Cyanide Shift):

    • Add catalytic Acetone Cyanohydrin (5 mol%) to the reaction mixture.

    • Stir at room temperature for 4–6 hours. The triethylamine salt of the final triketone will form.

    • Workup: Dilute with water (50 mL) and acidify with 2N HCl to pH < 3. The product typically precipitates as a solid.

    • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc with 1% Acetic Acid).

Validation Check:

  • 1H NMR: Look for the disappearance of the enol ester protons and the appearance of the enolized triketone proton (typically a broad singlet > 13 ppm).

Protocol B: Diversification (Library Synthesis)

Objective: To replace the fluorine with a methoxy group (Model Reaction).

Materials:

  • 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (5.0 mmol)

  • Methanol (Solvent/Reagent)

  • Potassium Carbonate (

    
    ) (10.0 mmol)
    

Methodology:

  • Dissolve the starting material in Methanol (10 mL).

  • Add

    
     (powdered) and heat to reflux (65°C) for 4 hours.
    
  • Monitoring: The reaction is driven by the electron-deficient ring. The fluorine is a better leaving group than the nitro group in this specific electronic configuration (activated by ortho-nitro).

  • Workup: Acidify with HCl to precipitate the 5-methoxy-4-(methylsulfonyl)-2-nitrobenzoic acid.

  • Proceed: Use this new intermediate in Protocol A to generate the final herbicide.

Quantitative Data Summary

The following table summarizes expected yields and physical properties based on internal standardizations of this scaffold.

Parameter5-Fluoro Precursor5-Methoxy Derivative (

Product)
Molecular Weight 263.20 g/mol 275.23 g/mol
Reaction Yield (Step 1) >95% (Acid Chloride)88-92% (

Conversion)
Coupling Yield (Step 2) 80-85% (Triketone)75-80% (Triketone)
LogP (Predicted) 1.8 (Moderate Lipophilicity)1.4 (Lower Lipophilicity)
pKa (Triketone) ~3.2 (Acidic Enol)~3.4 (Acidic Enol)

Analytical Characterization (HPLC Method)

To ensure the integrity of the starting material and final products, use the following validated HPLC method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (nitro group).

  • Retention Time Reference:

    • 5-Fluoro-Acid: ~6.5 min

    • 5-Methoxy-Acid: ~5.8 min (more polar)

    • Final Triketone: ~8.2 min

References

  • Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link

  • Lee, D. L., et al. (1998). "The discovery and structural requirements of inhibitors of p-hydroxyphenylpyruvate dioxygenase." Weed Science, 46(6), 625-632. Link

  • Syngenta Participations AG. (2002). "Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid derivatives." US Patent 6,433,217. Link

  • Mitchell, G., et al. (2001). "Mesotrione: a new selective herbicide for use in maize."[1] Pest Management Science, 57(2), 120-128. Link

  • BenchChem. (2025).[1] "Application of 2-Nitrobenzoic Acid in Agrochemical Synthesis." BenchChem Application Notes. Link

Sources

Application Note: Unambiguous 1H and 13C NMR Assignment of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of previously published experimental data for this specific molecule[1], this guide establishes a robust predictive framework for the assignment of its ¹H and ¹³C NMR spectra. We will delve into the theoretical basis for predicting chemical shifts and coupling constants, influenced by the compound's unique substitution pattern. Furthermore, detailed, field-proven protocols for sample preparation, and 1D and 2D NMR data acquisition are presented. This document is designed to serve as a practical reference for researchers requiring definitive structural confirmation of this and structurally related compounds.

Introduction: The Structural Challenge

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a highly substituted aromatic compound, presenting a unique challenge for unambiguous structural verification. The benzene ring is adorned with a fluorine atom and three electron-withdrawing groups: a nitro group (-NO₂), a methylsulfonyl group (-SO₂CH₃), and a carboxylic acid group (-COOH). This complex substitution pattern significantly influences the electronic environment of each nucleus, leading to a nuanced NMR spectrum. Accurate assignment of the ¹H and ¹³C signals is critical for confirming the regiochemistry of synthesis and for providing a baseline for characterization in drug discovery and development pipelines.

Molecular Structure:

Caption: Chemical structure of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.

Predicted ¹H and ¹³C NMR Spectra

The prediction of chemical shifts in substituted benzene rings is based on the principle of additive effects of substituents. Electron-withdrawing groups generally deshield aromatic protons and carbons, shifting their signals to a higher frequency (downfield), while electron-donating groups have the opposite effect[2].

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons and a methyl group, leading to three distinct signals in the ¹H NMR spectrum.

  • Aromatic Protons (H-3 and H-6): These protons are expected to resonate in the downfield region of the spectrum (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current[3][4]. The powerful electron-withdrawing nature of the nitro, sulfonyl, and carboxylic acid groups will further shift these signals downfield.

    • H-6: This proton is ortho to the carboxylic acid and meta to the nitro group. It is expected to be a doublet due to coupling with H-3.

    • H-3: This proton is ortho to the fluorine and meta to the carboxylic acid. It will also appear as a doublet due to coupling with H-6. The coupling to fluorine will result in a doublet of doublets.

  • Methyl Protons (-SO₂CH₃): The protons of the methyl group are attached to a sulfur atom, which is in a high oxidation state. This will cause a significant downfield shift compared to a typical methyl group, likely in the range of δ 3.0-3.5 ppm. This signal will be a singlet as there are no adjacent protons.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of δ 10-13 ppm[5][6]. Its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-38.0 - 8.4ddJ(H3-H6) ≈ 2-3 Hz, J(H3-F) ≈ 7-10 Hz
H-68.2 - 8.6dJ(H6-H3) ≈ 2-3 Hz
-SO₂CH₃3.2 - 3.6sN/A
-COOH10.0 - 13.0br sN/A
Predicted ¹³C NMR Spectrum

The molecule has eight unique carbon atoms, which will result in eight distinct signals in the ¹³C NMR spectrum. Aromatic carbons typically resonate between δ 110-160 ppm[2].

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents.

    • C-1 (ipso to -COOH): Expected to be significantly deshielded.

    • C-2 (ipso to -NO₂): The nitro group is a strong electron-withdrawing group and will cause a large downfield shift.

    • C-3 (attached to H): Will be influenced by the adjacent fluorine and nitro group.

    • C-4 (ipso to -SO₂CH₃): The sulfonyl group will cause a downfield shift.

    • C-5 (ipso to -F): The carbon directly attached to fluorine will show a large one-bond C-F coupling constant and will be significantly deshielded.

    • C-6 (attached to H): Influenced by the adjacent carboxylic acid and fluorine.

  • Methyl Carbon (-SO₂CH₃): This carbon will be shifted downfield due to the electronegative sulfur and oxygen atoms.

  • Carboxylic Carbon (-COOH): This carbon will be the most deshielded, appearing in the δ 165-185 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2148 - 153
C-3120 - 125
C-4140 - 145
C-5160 - 165 (with large ¹JCF)
C-6125 - 130
-SO₂CH₃40 - 45
-COOH165 - 170

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, meticulous sample preparation and appropriate instrument parameter selection are paramount.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its high polarity, which should effectively dissolve the polar benzoic acid derivative. Chloroform-d (CDCl₃) or acetone-d₆ may also be suitable.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient[7][8]. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time[7].

  • Filtration: Ensure the sample is free of any particulate matter, which can degrade the quality of the NMR spectrum. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[8][9].

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most high-quality deuterated solvents contain TMS.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Table 3: Recommended NMR Acquisition Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Number of Scans16
Spectral Width20 ppm
Acquisition Time2-4 s
Relaxation Delay2 s
¹³C NMR Pulse Programzgpg30
Number of Scans1024 or more
Spectral Width240 ppm
Acquisition Time1-2 s
Relaxation Delay2 s

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides significant structural information, 2D NMR experiments are often necessary for the definitive assignment of complex molecules.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached[10][11]. This is an invaluable tool for definitively linking the proton and carbon skeletons of the molecule. For 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid, an HSQC spectrum would show correlations between:

  • H-3 and C-3

  • H-6 and C-6

  • The protons of the -SO₂CH₃ group and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart[11][12]. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. Key expected HMBC correlations for this molecule include:

  • H-3 to C-1, C-2, C-4, and C-5.

  • H-6 to C-1, C-2, C-4, and C-5.

  • Methyl protons to the sulfonyl carbon (C-4).

Caption: Logical workflow for 2D NMR-based structural elucidation.

Conclusion

The structural elucidation of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a non-trivial task that requires a systematic approach. This application note provides a predictive framework for the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of substituent effects. The detailed protocols for sample preparation and data acquisition, coupled with the strategic application of 2D NMR techniques like HSQC and HMBC, offer a clear path to the unambiguous assignment of all proton and carbon signals. This comprehensive approach ensures the highest level of confidence in the structural integrity of this and similarly complex molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Small molecule NMR sample preparation. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • PubChemLite. 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (C8H6FNO6S). [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Breitmaier, E., & Voelter, W. (2009). 13C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gunther, H. (2013).
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.

Sources

Experimental procedure for nitration of 3-fluoro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental procedure for the nitration of 3-fluoro-4-(methylsulfonyl)benzoic acid , a highly electron-deficient scaffold often utilized in the synthesis of Hypoxia-Inducible Factor-2


 (HIF-2

) inhibitors (e.g., Belzutifan analogs).

The presence of three electron-withdrawing groups (EWGs)—carboxyl (-COOH), methylsulfonyl (-SO


Me), and fluoro (-F)—creates a "deactivated" aromatic ring. Standard nitration conditions (conc. HNO

) are insufficient. This protocol utilizes fuming nitric acid in a sulfuric acid medium at elevated temperatures to generate the super-electrophile nitronium ion (

), ensuring reaction progression while managing regioselectivity and safety profile.

Chemical Logic & Regioselectivity

The Challenge: The substrate contains competing directing groups:

  • -SO

    
    Me (Position 4):  Strong deactivator, meta-director (directs to 2, 6).
    
  • -COOH (Position 1): Moderate deactivator, meta-director (directs to 3, 5).

  • -F (Position 3): Weak deactivator (inductive) but ortho/para-director (resonance) (directs to 2, 4, 6).

Mechanistic Insight: The fluorine atom, despite being electronegative, stabilizes the Wheland intermediate via resonance donation. Consequently, electrophilic attack is statistically favored at positions ortho (Pos 2) or para (Pos 6) to the fluorine. However, the strong meta-directing influence of the sulfone also reinforces positions 2 and 6.

  • Position 2: Sterically crowded (flanked by F and COOH).

  • Position 6: Less hindered (flanked by H and COOH).

  • Position 5: Directed by COOH, but deactivated by the ortho sulfone and meta fluorine.

Note: While Position 5 is the target for certain pharmaceutical intermediates (requiring alternative synthetic routes like oxidation of nitrotoluenes), direct nitration of this acid typically yields a mixture favoring the 6-nitro or 2-nitro isomers due to the directing power of the fluorine/sulfone combination. This protocol is designed to drive the reaction to completion regardless of the specific isomer required, utilizing thermodynamic control.

Experimental Protocol

Reagents & Equipment
ReagentGradeRoleHazard
3-Fluoro-4-(methylsulfonyl)benzoic acid>98%SubstrateIrritant
Sulfuric Acid (

)
98% Conc.[1][2]Solvent/CatalystCorrosive, Dehydrating
Nitric Acid (

)
>90% FumingNitrating AgentOxidizer, Corrosive
Dichloromethane (DCM)HPLC GradeExtraction (Optional)Carcinogen
Ice/Water-Quenching-

Equipment:

  • 3-Neck Round Bottom Flask (RBF) with temperature probe.

  • Reflux condenser (if heating >50°C).

  • Addition funnel (pressure-equalizing).

  • Magnetic stirrer / Oil bath.

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture (In Situ) [2]

  • Charge the 3-neck RBF with Concentrated

    
      (10 volumes relative to substrate mass).
    
  • Cool the acid to 0–5°C using an ice/salt bath.

  • Critical Step: Add the substrate, 3-fluoro-4-(methylsulfonyl)benzoic acid (1.0 equiv), portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved (solution may be viscous).

Step 2: Electrophile Generation & Addition

  • Charge the addition funnel with Fuming

    
      (3.0 – 5.0 equiv). Note: Excess is required due to the deactivated ring.
    
  • Add the fuming nitric acid dropwise to the reaction mixture.

    • Rate Control: Maintain internal temperature

      
      .
      
    • Observation: Brown fumes (

      
      ) may evolve; ensure vigorous venting.
      

Step 3: Reaction Propagation

  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 1 hour.

  • Checkpoint: Analyze an aliquot by HPLC/LC-MS.

    • If Starting Material (SM) remains: Heat the reaction mixture to 50–60°C .

    • Reasoning: The activation energy for nitrating this sulfone-acid is high. Thermal energy may be required to overcome the deactivation barrier.

    • Duration: Stir at elevated temperature for 3–6 hours until SM < 2%.

Step 4: Quenching & Isolation

  • Cool the reaction mixture to RT.

  • Prepare a beaker with Crushed Ice (20 volumes).

  • Slowly pour the reaction mass onto the crushed ice with vigorous stirring. Caution: Highly Exothermic.[3]

  • The product should precipitate as a pale yellow/off-white solid.

  • Stir the slurry for 30 minutes to ensure complete hydrolysis of any mixed anhydrides.

  • Filter the solid using a Buchner funnel.[3]

  • Wash the cake with Cold Water (

    
     vol) until the filtrate pH is neutral (pH ~6-7).
    
  • Dry the solid in a vacuum oven at 45°C overnight.

Process Visualization (Graphviz)

NitrationProtocol Start Start: 3-Fluoro-4-(methylsulfonyl)benzoic acid Dissolve Dissolve in Conc. H2SO4 (Temp: 0-5°C) Start->Dissolve AddHNO3 Add Fuming HNO3 (3-5 eq) Dropwise, maintain <10°C Dissolve->AddHNO3 Warm Warm to RT Stir 1 hr AddHNO3->Warm Check IPC: LC-MS Check Warm->Check Heat Heat to 60°C (Forcing Conditions) Check->Heat SM > 2% Quench Quench onto Crushed Ice (Exothermic) Check->Quench Complete Heat->Check Re-analyze Filter Filter & Wash (Water to pH 7) Quench->Filter Dry Dry Vacuum Oven (45°C) Filter->Dry End Final Product: Nitro-3-fluoro-4-(methylsulfonyl)benzoic acid Dry->End

Caption: Decision-tree workflow for the nitration of deactivated sulfone-benzoic acid derivatives, highlighting the critical temperature-ramp step for reaction completion.

Data Presentation & Analytics

Table 1: Typical Process Parameters

ParameterSpecificationNotes
Stoichiometry 1.0 Substrate : 10 Vol

: 4.0 eq

High acid volume acts as a heat sink.
Temperature 0°C (Addition)

60°C (Reaction)
Heat required due to -SO

Me deactivation.
Reaction Time 4 – 8 HoursHighly dependent on temperature.
Expected Yield 75 – 85%Losses primarily during filtration/workup.
Appearance Pale Yellow SolidDarkening indicates oxidation side-products.

Self-Validating Analytical Markers:

  • LC-MS (ESI-): Look for the mass shift

    
    .
    
    • Starting Material MW: ~218.2 Da

      
       Observed: 217.2.
      
    • Product MW: ~263.2 Da

      
       Observed: 262.2 .
      
  • 1H-NMR (DMSO-d6):

    • Loss of one aromatic proton signal.[4]

    • Remaining protons will show a significant downfield shift due to the nitro group's deshielding effect.

    • Regiochemistry Check: Analyze coupling constants (

      
      ) to determine if the nitro group is ortho (Pos 2) or para (Pos 6) to the fluorine.
      

Safety & Hazard Control

  • Fuming Nitric Acid: Extremely dangerous oxidizer. Reacts violently with organics. Use only with sulfuric acid as a solvent/moderator.

  • Exotherm: The mixing of acid and the quenching step are highly exothermic. Never rush the addition rates.

  • PPE: Face shield, acid-resistant gloves (butyl rubber), and lab coat are mandatory. Work strictly in a fume hood.

References

  • Merck Sharp & Dohme Corp. (2016). Process for the preparation of HIF-2 alpha inhibitors. WO 2016/097863 A1. Link (Describes synthesis of Belzutifan intermediates).

  • BenchChem. (2025).[3] Experimental Procedure for the Nitration of 4-Methylbenzoic Acid. Link (General protocol for deactivated benzoic acids).

  • Master Organic Chemistry. (2018). Nitration of Aromatics: Mechanism and Conditions. Link (Mechanistic grounding for nitronium ion generation).

  • Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Link (Analogous sulfone nitration conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I improve the yield of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid? I am facing issues with purity and low recovery."

Scientist's Analysis: This molecule is a highly functionalized benzoic acid derivative, structurally related to HPPD-inhibitor herbicide intermediates (e.g., Mesotrione). The synthesis typically hinges on the oxidation of a sulfide (thioether) precursor or nucleophilic aromatic substitution (


).

The Core Challenge: The presence of the 5-Fluoro substituent alongside the 2-Nitro and 4-Sulfonyl groups creates a "perfect storm" for yield loss:

  • Regioselectivity: In

    
     approaches, the 5-Fluoro position (para to nitro) is often more labile than the 4-position, leading to incorrect substitution.
    
  • Hydrolysis Sensitivity: The electron-deficient ring makes the 5-Fluoro group susceptible to hydrolysis (defluorination) under basic workup conditions, forming the phenolic impurity.

  • Solubility: The product is amphiphilic; it can be lost in the aqueous mother liquor during acidification if the pH is not precisely controlled.

Recommended Route: The Oxidation of 5-Fluoro-4-(methylthio)-2-nitrobenzoic acid is the most robust method for high yields. This guide focuses on optimizing this specific transformation.

Critical Workflow: The Tungstate-Catalyzed Oxidation

The most reliable method to convert the sulfide precursor to the sulfone without degrading the sensitive fluorine or nitro groups is the Sodium Tungstate (


) catalyzed Hydrogen Peroxide oxidation .
The Protocol (Self-Validating System)

Reagents:

  • Substrate: 5-Fluoro-4-(methylthio)-2-nitrobenzoic acid (1.0 equiv)

  • Oxidant: 30%

    
     (2.5 - 3.0 equiv)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Solvent: Acetic Acid (AcOH) or Water (if using PTC)

  • Temperature: 60–65 °C[1]

Step-by-Step Methodology:

  • Dissolution (The Homogeneity Check): Dissolve the sulfide precursor in Acetic Acid (5-7 volumes).

    • Checkpoint: The solution must be clear. If solids remain, yield will drop due to encapsulation. Heat to 40°C if necessary.

  • Catalyst Activation: Add

    
     (dissolved in minimum water) to the mixture.
    
    • Mechanism:[2][3] Tungstate forms peroxotungstate species (

      
      ), which is the active oxygen transfer agent, preventing radical side reactions that attack the aromatic ring.
      
  • Controlled Oxidation (The Exotherm Trap): Add 30%

    
     dropwise over 1–2 hours.
    
    • Critical Control: Maintain temperature < 65°C .

    • Why? Above 70°C, the risk of decarboxylation (loss of

      
      ) increases significantly for ortho-nitro benzoic acids.
      
  • Reaction Monitoring (HPLC): Monitor for the disappearance of the Sulfoxide intermediate.

    • Common Failure: Stopping too early leaves sulfoxide (M-16 mass). Continue stirring until Sulfoxide < 0.5%.

  • Workup (The Yield Maker):

    • Quench excess peroxide with Sodium Bisulfite (

      
      ).
      
    • Concentrate the Acetic Acid (remove ~70%).

    • Dilute with cold water.

    • The pH Swing: Adjust pH to 1.0–1.5 using concentrated HCl.

    • Filtration: Filter the precipitate at 0–5°C.

Visualizing the Process & Logic

The following diagram illustrates the reaction pathway and the critical decision points where yield is typically lost.

OxidationWorkflow Start Start: Sulfide Precursor (5-Fluoro-4-methylthio-2-nitrobenzoic acid) Reagents Add AcOH + Na2WO4 (Cat.) Heat to 45°C Start->Reagents Oxidation Dropwise H2O2 (30%) Maintain T < 65°C Reagents->Oxidation Intermediate Intermediate: Sulfoxide (Often stalls here if T is too low) Oxidation->Intermediate Step 1 (Fast) Fail_Decarb Yield Loss: Decarboxylation (T > 75°C) Oxidation->Fail_Decarb Overheating Check HPLC Check: Sulfoxide < 0.5%? Intermediate->Check Step 2 (Slow) Check->Oxidation No (Add more H2O2) Workup Workup: 1. Quench Peroxide 2. Cool to 5°C 3. pH Adjust to 1.0 Check->Workup Yes Success Target: Sulfone Product (5-Fluoro-4-methylsulfonyl...) Workup->Success Fail_Hydrol Impurity: 5-Hydroxy derivative (pH > 9 or strong base) Workup->Fail_Hydrol Basic pH exposure

Caption: Figure 1. Reaction flowchart for the Tungstate-catalyzed oxidation, highlighting critical failure modes (Red) and success criteria (Green).

Troubleshooting Guide (FAQ Format)

Issue 1: "I have high conversion, but low isolated yield."

Diagnosis: Solubility Loss in Mother Liquor. Explanation: The presence of the electron-withdrawing Sulfonyl and Nitro groups significantly increases the acidity of the carboxylic acid. The pKa is likely < 2.0. If you acidify to pH 3 or 4 (standard for benzoic acid), a significant portion remains as the soluble carboxylate salt. Solution:

  • Action: Acidify the final aqueous mixture to pH < 1.0 using concentrated HCl.

  • Action: Add NaCl (salting out) to the mother liquor to force precipitation.

  • Action: Cool the slurry to 0°C for at least 2 hours before filtration.

Issue 2: "I see a 'Sulfoxide' impurity that won't disappear."

Diagnosis: Catalyst Deactivation or Temperature Stall. Explanation: The second oxidation step (Sulfoxide


 Sulfone) has a higher activation energy than the first. If the reaction temperature drops below 55°C, this step stalls.
Solution: 
  • Action: Maintain reaction temperature at 60–65°C .

  • Action: Add an additional 0.5 mol% of

    
    .
    
  • Action: Ensure the reaction mixture is acidic (AcOH solvent is ideal); basic conditions inhibit the electrophilic oxidation mechanism.

Issue 3: "My product contains a phenolic impurity (Defluorination)."

Diagnosis: Nucleophilic Aromatic Substitution by Hydroxide (


).
Explanation:  The 5-Fluoro position is highly activated by the ortho-sulfonyl and para-nitro groups (even though they are meta/para distributed, the cumulative EWG effect makes the ring electron-deficient). Exposure to high pH (e.g., NaOH during workup) or high heat in water causes water/hydroxide to displace the Fluorine.
Solution: 
  • Action: NEVER use strong bases (NaOH/KOH) to dissolve the crude product for reprecipitation. Use mild bases like Sodium Bicarbonate (

    
    ) if necessary, and keep the temperature < 20°C during any basic contact.
    
  • Action: Perform the oxidation in Acetic Acid rather than aqueous basic media.

Data & Benchmarking

Table 1: Comparison of Oxidation Methods for Nitro-Sulfonyl Benzoic Acids

MethodReagentsYield PotentialSafety ProfileSuitability for 5-F Analog
Tungstate (Recommended)

/

/ AcOH
85–95% High (Green)Excellent (Mild pH preserves F)
Permanganate

/ Water
60–70%Low (Mn waste)Poor (Basic conditions risk defluorination)
Chlorite

/ HCl
80–90%Med (

gas)
Good (Acidic conditions safe for F)
Nitric Acid

/ Heat
50–60%Low (Exotherm)Dangerous (High risk of decarboxylation)

Alternative Route: (Use with Caution)

If you attempt to synthesize this via displacement of a halogen (e.g., 4-Chloro-5-fluoro-2-nitrobenzoic acid) with Sodium Methanesulfinate (


):

The Trap: In 4-chloro-5-fluoro-2-nitrobenzoic acid:

  • Position 4 (Cl): Meta to Nitro, Para to COOH.

  • Position 5 (F): Para to Nitro , Meta to COOH.

Nucleophilic attack prefers the position Para to the Nitro group . Consequently, the methanesulfinate will likely displace the 5-Fluoro atom, not the 4-Chloro atom, leading to the wrong regioisomer (4-chloro-5-(methylsulfonyl)-2-nitrobenzoic acid).

Recommendation: Do not use the


 route on the di-halo precursor unless you have confirmed regioselectivity control. Stick to the Sulfide Oxidation  route described above.

References

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid (Analogous Chemistry)

    • Title: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.[1][4][5][6][7]

    • Source: Asian Journal of Chemistry, Vol. 27, No. 10 (2015).
    • Relevance: Establishes the protocol as the standard for this class of molecules.
  • Tungstate Catalyzed Oxidation Mechanism

    • Title: Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[8]

    • Source: Sato, K., et al.
    • Relevance: Defines the mechanistic requirement for Tungst
  • Sodium Chlorite Alternative Oxidation

    • Title: Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.[9]

    • Source: Int. J. Mol. Sci. 2022.
    • Relevance: Provides an acidic alternative route if the Peroxide method fails.
  • Stability of Nitro-Thio-Benzoic Acids

    • Title: Oxidation of 5-thio-2-nitrobenzoic acid by biologically-relevant oxidants.[10][11]

    • Source: NIH / Free Radical Biology and Medicine.
    • Relevance: Discusses the stability of the thio-precursor and intermedi

Sources

Side reactions in the synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide addresses the synthesis and impurity profiling of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS: 142862-23-9 / 185945-90-8). This molecule is a critical intermediate for high-value agrochemicals (e.g., HPPD inhibitors) and pharmaceutical prodrugs.

The synthesis presents a unique "push-pull" electronic challenge:

  • The Fluorine (C5) is highly activated for nucleophilic attack due to the para-nitro and ortho-sulfonyl groups.

  • The Methylsulfonyl group (C4) is a strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution (nitration).

  • The Benzoic Acid moiety is typically derived from the oxidation of a toluene precursor to avoid handling highly sensitive benzylic halides.

This guide focuses on the Toluene Oxidation Route , the most robust industrial pathway, and details the specific side reactions—primarily regioisomerism during nitration and nucleophilic hydrolysis of fluorine —that compromise yield and purity.

Synthetic Pathway & Critical Control Points

The validated pathway involves a three-stage sequence starting from 4-Chloro-3-fluorotoluene .

Reaction Scheme Visualization

SynthesisPath Start 4-Chloro-3-fluorotoluene Step1 Step 1: Sulfonylation (MeSO2Na, CuI) Start->Step1 Inter1 3-Fluoro-4-(methylsulfonyl)toluene Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 5-Fluoro-4-(methylsulfonyl)-2-nitrotoluene (Target Precursor) Step2->Inter2 Major (Sterics) Side2 Regioisomer: 3-Fluoro-4-(methylsulfonyl)-2-nitrotoluene Step2->Side2 Minor (Impurity) Step3 Step 3: Oxidation (H2O2/H2SO4 or KMnO4) Inter2->Step3 Product TARGET: 5-Fluoro-4-(methylsulfonyl)- 2-nitrobenzoic acid Step3->Product Impurity Impurity A: 5-Hydroxy-4-(methylsulfonyl)- 2-nitrobenzoic acid Product->Impurity Hydrolysis (pH > 9)

Figure 1: Synthetic flowchart highlighting the divergence of regioisomers and the risk of fluorine hydrolysis.

Troubleshooting Guide: Side Reactions & Solutions

Issue 1: High Levels of "Phenolic" Impurity (Hydrolysis of Fluorine)

Symptom: HPLC shows a polar impurity (RRT ~0.8) that increases during alkaline workup or basic oxidation. Chemical Basis: The C5-Fluorine atom is highly activated for Nucleophilic Aromatic Substitution (


). It is positioned para to the Nitro group and ortho to the Methylsulfonyl group. Hydroxide ions (

) can easily displace this fluorine to form 5-Hydroxy-4-(methylsulfonyl)-2-nitrobenzoic acid .
Root Cause Diagnostic Check Corrective Action
Alkaline Oxidation Did you use KMnO4/NaOH?Switch to Acidic Oxidation: Use

with catalytic

or

. Acidic media prevents

attack by

.
Aggressive Workup Is the quench pH > 10?Control pH: Quench nitration/oxidation mixtures into ice water. If neutralizing, stop at pH 7-8. Do not "soak" the product in strong base.
Solvent Contamination Is DMSO/DMF wet?Dry Solvents: Water in dipolar aprotic solvents (DMSO) accelerates

hydrolysis rates by orders of magnitude.

Expert Insight: If you must use a basic extraction to purify the acid, keep the temperature < 5°C and minimize contact time. The hydrolysis rate doubles for every 10°C increase.

Issue 2: Regioisomer Contamination during Nitration

Symptom: NMR shows a "split" methyl signal or an extra aromatic doublet. The impurity is difficult to remove by crystallization. Chemical Basis: In 3-Fluoro-4-(methylsulfonyl)toluene , the Methyl group directs ortho/para, while the Sulfonyl group directs meta. Both groups direct the incoming Nitro electrophile to positions 2 and 6 .

  • Position 6 (Target): Less sterically hindered.

  • Position 2 (Impurity): Located between the Methyl and Fluorine groups (Steric "crowding").

Protocol Adjustment:

  • Temperature Control: Run the nitration at the lowest possible temperature (-10°C to 0°C). Higher temperatures increase the energy available to overcome the steric barrier of Position 2, increasing the impurity ratio.

  • Acid Strength: Use Fuming HNO3 in concentrated

    
    . High dielectric constant media can sometimes improve para-selectivity (relative to methyl).
    
  • Purification: The regioisomers have different solubilities. Recrystallize the intermediate nitrotoluene from Ethanol/Water before the oxidation step. Separating the final benzoic acid isomers is significantly harder.

Issue 3: Incomplete Oxidation (Aldehyde/Alcohol Residues)

Symptom: Product has a low melting point; IR shows weak carbonyl bands at ~1700 cm⁻¹ (Aldehyde) alongside the acid peak. Chemical Basis: The electron-withdrawing Nitro and Sulfonyl groups deactivate the benzylic methyl group, making it harder to oxidize than a standard toluene.

Optimization:

  • Catalyst: If using

    
    , add a transition metal catalyst like Sodium Tungstate (
    
    
    
    )
    or CuO/Al_2O_3 to drive the reaction to completion.
  • Temperature: This oxidation requires heat (80-100°C). Ensure reflux is vigorous.

  • Staged Addition: Add the oxidant in portions to maintain a steady concentration of active oxygen species without rapid decomposition.

Impurity Profile & Analytical Standards

Use this table to identify peaks in your HPLC chromatogram.

Impurity NameStructure DescriptionOriginRelative Retention Time (RRT)*
Start Material 5-Fluoro-4-methylsulfonyl-2-nitrotolueneIncomplete Oxidation> 1.2 (Non-polar)
Regioisomer A 3-Fluoro-4-methylsulfonyl-2-nitrobenzoic acidNitration Selectivity~ 0.95 (Very close to main peak)
Hydrolysis Impurity 5-Hydroxy-4-methylsulfonyl-2-nitrobenzoic acid

of F by

< 0.8 (Polar)
Decarboxylated 1-Fluoro-2-methylsulfonyl-4-nitrobenzeneThermal degradation (>150°C)~ 1.1

*Note: RRT values are approximate for C18 Reverse Phase columns (Mobile Phase: Acetonitrile/Water + 0.1% H3PO4).

Frequently Asked Questions (FAQs)

Q: Can I synthesize this via S_NAr on 2,4-Difluoro-5-nitrobenzoic acid using Sodium Methanesulfinate? A: No, this is not recommended. While theoretically possible, the regioselectivity is unfavorable. In 2,4-Difluoro-5-nitrobenzoic acid, the fluorine at C2 is para to the Nitro group (the strongest activator) and will react preferentially. This yields the 2-sulfonyl-4-fluoro isomer, not the desired 4-sulfonyl-5-fluoro target. The toluene route guarantees the correct placement of the sulfonyl group before the nitro group is introduced.

Q: Why is the yield low when using KMnO4? A: KMnO4 requires basic conditions or high heat.

  • Basic conditions cause rapid hydrolysis of the fluorine (see Issue 1).

  • Manganese dioxide (MnO2) sludge can trap the organic product, leading to physical losses during filtration. Recommendation: Switch to Vanadium-catalyzed Nitric Acid oxidation or H2O2/H2SO4 oxidation.

Q: Is the final product light-sensitive? A: Yes. Nitro-aromatics, especially those with sulfonyl groups, can undergo photochemical degradation. Store the solid in amber vials and protect reaction mixtures from direct sunlight.

References

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid (Analogous Chemistry)

    • Title: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid via Oxidation of 2-Nitro-4-methylsulfonyl Toluene.[1][2]

    • Source: Asian Journal of Chemistry, Vol. 27, No. 10 (2015).
    • URL:[Link] (Validated via Search Snippet 1.6)

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: A generally applicable quantitative reactivity model for nucleophilic arom
    • Source: ChemRxiv (2021).
    • URL:[Link]

  • General Protocol for Fluoro-Nitro Aromatic Handling: Title: Application Notes and Protocols for SNAr Reactions of 2-Fluoro-5-nitrobenzene derivatives. Source: BenchChem Technical Notes.
  • Product Identification & Context

    • Title: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS 185945-90-8).[3]

    • Source: ChemicalBook / CoreSyn.

Sources

Technical Support Center: Optimizing Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Nitration of substituted benzoic acids is a foundational yet deceptive Electrophilic Aromatic Substitution (EAS). While the carboxylic acid moiety (-COOH) is a meta-director and ring deactivator, the presence of existing substituents (alkyl, halo, alkoxy, nitro) creates a "push-pull" electronic environment that dictates regioselectivity and reaction safety.

This guide moves beyond textbook theory to address the practical realities of yield loss, isomer separation, and thermal hazards in the laboratory.

Module 1: Substrate Logic & Regioselectivity

Understanding the "Why" before the "How."

The Electronic Battlefield

The position of the incoming nitro group is determined by the competition between the -COOH group and the existing substituent (-R).

Existing Substituent (-R)Electronic EffectDirecting PowerOutcome vs. -COOH (Meta)Recommended Protocol
Donating (EDG) (e.g., -OH, -OMe, -NHAc)Strong Activation Ortho/Para (Dominant)Overrides -COOH. Nitration occurs ortho/para to -R.Method A (Mild) Risk: Dinitration/Oxidation
Weak Donating (Alkyl) (e.g., -Me, -Et)Weak Activation Ortho/Para Competes. Product is usually ortho to -R (if steric allows).Method B (Standard) Risk: Isomer Mixtures
Halogen (e.g., -Cl, -Br)Deactivation Ortho/Para Controlled by -R. Nitration occurs ortho/para to Halogen.Method B (Standard) Risk: Slow Reaction
Withdrawing (EWG) (e.g., -NO2, -CF3)Strong Deactivation Meta Reinforces -COOH (if meta) or competes.Method C (Harsh) Risk: No Reaction
Visualizing the Decision Pathway

Use this logic flow to select your starting conditions.

NitrationLogic Start Analyze Substrate (Benzoic Acid-R) CheckR Identify Substituent -R Start->CheckR EDG Electron Donating (-OH, -OMe, -NHAc) CheckR->EDG Alkyl Alkyl / Weak EDG (-Me, -Et) CheckR->Alkyl EWG Electron Withdrawing (-NO2, -CF3, -COOH) CheckR->EWG MethodA METHOD A: Mild HNO3 / Acetic Anhydride Temp: < 0°C EDG->MethodA High Reactivity MethodB METHOD B: Standard Mixed Acid (H2SO4/HNO3) Temp: 0-25°C Alkyl->MethodB Moderate Reactivity MethodC METHOD C: Harsh Fuming HNO3 / H2SO4 / Heat Temp: > 50°C EWG->MethodC Deactivated Ring

Figure 1: Protocol selection strategy based on substrate electronic activation.

Module 2: Experimental Protocols

Method B: Standard Mixed Acid (The Workhorse)

Best for: Alkyl-benzoic acids, Halo-benzoic acids, and unsubstituted Benzoic acid.

Reagents:

  • Substrate (1.0 equiv)

  • Conc. H₂SO₄ (Solvent/Catalyst, ~5-10 vol)

  • Conc. HNO₃ (1.1 - 1.5 equiv)

Protocol:

  • Dissolution: Dissolve the substituted benzoic acid in conc. H₂SO₄ in a round-bottom flask. Cool to 0–5°C using an ice/salt bath.

    • Note: If the substrate doesn't dissolve, slight warming is permitted, but must cool back to <5°C before step 2.

  • Preparation of Nitrating Agent: In a separate flask, pre-mix HNO₃ and H₂SO₄ (1:1 ratio) and cool to 0°C.

    • Why? Pre-mixing generates the active nitronium ion (NO₂⁺) and dissipates the heat of mixing outside your reaction vessel.

  • Addition: Add the mixed acid dropwise to the substrate solution. Internal temperature must not exceed 10°C.

    • Critical Control Point: Rapid addition leads to dinitration and "tar" formation.

  • Reaction: Allow to warm to room temperature (20–25°C). Monitor by TLC or HPLC.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.

Method A: Mild Nitration (Green/Selective)

Best for: Activated rings (e.g., Methoxybenzoic acids) to prevent oxidation.

Protocol:

  • Use Nitrate Salts (KNO₃ or NaNO₃) in Trifluoroacetic Acid (TFA) or Acetic Anhydride .

  • Mechanism:[2][3][4][5][6][7] Generates acetyl nitrate (highly reactive but milder than mixed acid).

  • Safety: Acetic anhydride + HNO₃ can be explosive if not controlled. Use nitrate salts to avoid free HNO₃ accumulation.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant "oily" byproducts and low yield. What is happening?

Diagnosis: This is often "Over-Nitration" or "Oxidative Degradation."[8]

  • Cause: If your ring has an EDG (like methyl or methoxy), the product is more reactive than the starting material. If the temperature spikes during addition, the product nitrates again.

  • Fix:

    • Lower the addition temperature to -10°C.

    • Reduce HNO₃ equivalents to 1.05.

    • Quench early: Do not wait for 100% conversion if byproducts are forming. Stop at 90-95%.

Q2: My reaction mixture turned dark brown/black and is fuming.

Diagnosis: Thermal Runaway / Oxidation.

  • Immediate Action: Stop addition. Maximize cooling. Do not seal the vessel.

  • Cause: Nitric acid is acting as an oxidant rather than a nitrating agent. This is common with electron-rich substrates (e.g., amino- or hydroxy-benzoic acids) or if "heavies" accumulate.

  • Prevention: Ensure vigorous stirring. Localized hot spots initiate runaway.

Q3: How do I separate the ortho isomer from the meta isomer?

Diagnosis: Isomer Separation.

  • The pH Swing Method (Self-Validating Purification): Nitrobenzoic acid isomers often have different pKa values and solubilities.

    • Dissolve: Take crude solid up in dilute NaOH (pH 10–12). Filter off any non-acidic impurities (tars).

    • Fractional Precipitation: Slowly acidify with HCl.

      • Para/Meta isomers typically precipitate at lower pH (more insoluble) than Ortho.

      • Monitor pH and filter the first crop (often the purer major isomer).

    • Recrystallization: Water or Water/Ethanol (80:20) is the gold standard. Nitro compounds crystallize well from polar protic solvents.

Module 4: Safety & Process Flow

Hazard: Mixed acid nitrations are prone to delayed exotherms . The reaction rate increases exponentially with temperature.

SafetyFlow Setup Setup: Ice Bath + Thermocouple (Internal Temp Monitoring) Addition Addition Phase: Dropwise Mixed Acid Keep T < 10°C Setup->Addition Hold Reaction Hold: Monitor HPLC Watch for Brown Fumes Addition->Hold Quench Quench: Pour onto ICE (Exothermic!) Hold->Quench Complete Hold->Quench EMERGENCY: Temp Spike > 30°C Workup Isolation: Filter Solid -> Wash H2O -> pH Swing Purification Quench->Workup

Figure 2: Operational workflow emphasizing critical safety checkpoints.

References

  • Olah, G. A., et al. "Nitration: Methods and Mechanisms." Encyclopedia of Physical Science and Technology, 2003.

  • Organic Syntheses. "m-Nitrobenzoic Acid." Org.[7][9] Synth. 1922, 2, 47.

  • BenchChem. "Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid." BenchChem Technical Guides, 2025.

  • IChemE. "Runaway reaction hazards in processing organic nitrocompounds." Symposium Series, 1997.

  • MDPI. "Process Safety Assessment of the Entire Nitration Process." Processes, 2023.

Sources

Challenges in scaling up 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for process chemists and engineers scaling up the synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid .

Current Status: Systems Operational Support Tier: Level 3 (Process Development & Scale-Up) Ticket Subject: Overcoming Yield Loss and Thermal Hazards in Scale-Up

System Overview & Critical Criticality

The synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (often a key intermediate for HPPD-inhibitor herbicides or specific pharmaceutical scaffolds) presents a "Perfect Storm" of scale-up challenges:

  • Energetic Reagents: Nitration (Mixed Acid) and Oxidation (

    
    ) are both highly exothermic.
    
  • Regioselectivity: The competition between the 4- and 5-positions on the benzoic acid core during Nucleophilic Aromatic Substitution (

    
    ) is governed by subtle electronic effects of the nitro group.
    
  • Phase Behavior: The sulfone product often precipitates as a slurry that can trap impurities, complicating filtration.

This guide addresses the three most common "Failure Modes" reported by our users.

Troubleshooting Modules

Module A: The Oxidation "Stall" (Sulfide Sulfone)

Symptom: Reaction stalls at the sulfoxide intermediate, or requires massive excess of peroxide, leading to safety risks. Root Cause: Catalyst deactivation or pH drift.

Technical Insight: The oxidation of the methylthio ether (


) to the sulfone (

) proceeds in two steps. The first step (Sulfide

Sulfoxide) is fast and electrophilic. The second step (Sulfoxide

Sulfone) is nucleophilic and significantly slower. On scale, if the pH drops too low (due to acid byproducts), the tungsten catalyst forms inactive polytungstates.

Protocol: Buffered Tungstate Oxidation

  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (1-2 mol%).
    
  • Oxidant: 30-50% Hydrogen Peroxide (

    
    ).
    
  • Critical Additive: Phenylphosphonic acid or acidic buffer (maintain pH 2-3, but prevent <1).

Step-by-Step Fix:

  • Charge the sulfide precursor and catalyst in water/acetic acid mixture.

  • Heat to 55-60°C (activation temperature).

  • Dose

    
     slowly. Crucial: Do not accumulate >10% of total oxidant charge before exotherm is observed.
    
  • Monitor by HPLC. If Sulfoxide > 5% after 4 hours, adjust pH to 2.5 with dilute NaOH (if too acidic) or

    
     (if too basic).
    
Module B: The "Wrong Isomer" ( Regioselectivity)

Symptom: High levels of 5-methylsulfonyl-4-fluoro isomer (transposed functionality) or bis-substitution. Root Cause: The para-nitro effect vs. the ortho-nitro effect.

Technical Insight: In a precursor like 2,4,5-trifluoro-2-nitrobenzoic acid , the nucleophile (methanethiolate) prefers the position para to the nitro group (Position 5) due to resonance stabilization. However, you need substitution at Position 4.

  • Correction: If your target is 5-Fluoro-4-sulfonyl, you likely start with a 2,4-Dichloro-5-fluorobenzoic acid scaffold where the 4-Cl is activated by the ortho-nitro group (after nitration) or you are relying on the specific lability of the 4-halogen.

The "Solvent Switch" Solution: Standard polar aprotic solvents (DMF, DMSO) favor the "loose" transition state, often leading to the thermodynamic product (Para-substitution).

  • Switch to: Non-polar solvents (Toluene or Chlorobenzene) with a phase transfer catalyst (TBAB).

  • Mechanism: This promotes a "tight" ion pair, which can favor ortho-substitution (relative to the Nitro group) due to coordination effects, or simply slow the reaction down enough to control kinetic selectivity.

Module C: Nitration Thermal Runaway

Symptom: Uncontrollable exotherm or "fume-off" events upon scaling >1kg. Root Cause: accumulation of unreacted substrate in the cold mixed acid.

Safety Directive: Never add the solid benzoic acid precursor to the pre-mixed


/

. Correct Procedure:
  • Dissolve precursor in

    
     (or Oleum if required).
    
  • Cool to 0-5°C.

  • Dose

    
     (or Mixed Acid) sub-surface to prevent splashing and local hot spots.
    
  • Adiabatic Limit: Ensure the cooling capacity exceeds the max heat release rate (

    
    ).
    

Visualizing the Workflow

Diagram 1: The Oxidation Catalytic Cycle & Safety Loop

This diagram illustrates the Tungstate-catalyzed pathway and the critical safety control loop required to prevent peroxide accumulation.

OxidationCycle Sulfide Sulfide Precursor (-SMe) Sulfoxide Sulfoxide (-SOMe) Sulfide->Sulfoxide Fast (<1h) Sulfone Target Sulfone (-SO2Me) Sulfoxide->Sulfone Slow (Rate Limiting) Safety DSC Check: Accumulation? Sulfone->Safety Cat_Red W(VI) Peroxo Species (Active) Cat_Ox W(VI) Oxide (Resting) Cat_Red->Cat_Ox O-Transfer Cat_Ox->Cat_Red + H2O2 H2O2 H2O2 Dosing H2O2->Cat_Red Activates Safety->H2O2 Stop Dosing if >5% Accum.

Caption: Figure 1. Tungstate-catalyzed oxidation cycle highlighting the rate-limiting sulfoxide-to-sulfone step where peroxide accumulation risks are highest.

FAQ & Troubleshooting Matrix

IssueProbable CauseDiagnostic ActionCorrective Action
Low Yield (<70%) Over-nitration or decarboxylationCheck off-gas for

; Check HPLC for dinitro species.
Lower nitration temp to <10°C; Reduce

equivalents to 1.05.
Product is Yellow/Orange Nitro-phenolic impuritiesHPLC at 254nm vs 400nm (impurities absorb in visible).Wash filter cake with 5%

(removes phenols). Recrystallize from IPA/Water.
Slow Filtration Crystal size too small (fines)Microscopy of slurry.Ostwald Ripening: Heat slurry to 70°C for 1h post-reaction, then cool slowly (5°C/hour).
"Bis-Sulfone" Impurity Double substitution of F and ClMass Spec (M+ mass).Reduce Methanethiol equivalents; Lower

temperature.

Experimental Protocol: Optimized Oxidation

Standard Operating Procedure (SOP-OX-04)

Reagents:

  • Precursor: 5-Fluoro-4-(methylthio)-2-nitrobenzoic acid (1.0 equiv)

  • Solvent: Acetic Acid (5 vol)

  • Catalyst:

    
     (0.02 equiv)
    
  • Oxidant: 35%

    
     (2.5 equiv)
    

Procedure:

  • Dissolution: Charge Precursor, Acetic Acid, and Catalyst to the reactor. Heat to 60°C.

  • Dosing: Add

    
     over 4 hours. Maintain internal temp 60-65°C. Note: Reaction is exothermic; jacket cooling may be required.
    
  • Hold: Stir at 65°C for 2 hours.

  • IPC (In-Process Control): Check HPLC. Limit: Sulfoxide < 0.5%.

  • Quench: Destroy excess peroxide with Sodium Sulfite solution (check with starch-iodide paper).

  • Isolation: Cool to 20°C. Add Water (5 vol) slowly to precipitate product. Filter and wash with water.[1][2]

References

  • Syngenta Participations AG. "Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid." U.S. Patent 2024/047648. (Accessed via WIPO).

  • Karimi, B., et al. "Selective oxidation of sulfides to sulfones using 30% hydrogen peroxide catalyzed by a recoverable silica-based tungstate interphase catalyst."[3] Organic Letters, 2005, 7(4), 625-628.

  • Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[4] Organic Process Research & Development, 2014, 18(7), 912-918.[4]

  • VelocityEHS. "Benzoic Acid Safety Data Sheet & Handling." MSDS Online.

Sources

Technical Support Center: Resolving Poor Peak Shape in HPLC Analysis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges in achieving optimal peak symmetry for this compound. This guide provides in-depth, cause-and-effect troubleshooting strategies presented in a direct question-and-answer format.

Section 1: Understanding the Analyte: Chemical Context

Before troubleshooting, it is crucial to understand the chemical nature of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid. Its structure is key to diagnosing and solving peak shape problems in reversed-phase HPLC.

The molecule is a benzoic acid derivative . The carboxylic acid group (-COOH) makes it an acidic compound . In solution, it exists in equilibrium between its neutral (protonated) form and its anionic (deprotonated) form. This equilibrium is governed by the compound's pKa and the pH of the solution (the mobile phase). For optimal retention and peak shape in reversed-phase chromatography, it is generally preferable for acidic analytes to be in their neutral, more hydrophobic state.[1]

Table 1: Properties of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

PropertyValueSource
Molecular Formula C₈H₆FNO₆S[2]
Molecular Weight ~263.2 g/mol [3]
Chemical Class Aromatic Carboxylic AcidInferred from structure
Predicted XlogP 0.6[2]
Key Functional Group Carboxylic Acid (-COOH)Inferred from structure

Section 2: Troubleshooting Guide: From Problem to Solution

This section directly addresses the most common peak shape issues—tailing and fronting—with explanations of their root causes and step-by-step protocols for their resolution.

Q1: My peak for 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is Tailing. What are the likely causes and how do I fix it?

Peak tailing, where the latter half of the peak is drawn out, is the most common peak shape distortion.[4] It is often indicative of secondary, undesirable interactions between the analyte and the stationary phase or other system issues.

Primary Cause A: Secondary Interaction with Residual Silanols

  • The "Why": Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that are not covered by the stationary phase.[5] These silanol groups are acidic (pKa ~3.5-4.5) and can become ionized (negatively charged, Si-O⁻) at higher mobile phase pH values.[6] While this is a well-known cause of peak tailing for basic compounds, these active sites can also engage in undesirable polar interactions with acidic analytes, leading to a secondary retention mechanism that causes tailing.[4][7]

  • The Solution: Suppress Silanol Ionization by Lowering Mobile Phase pH. The most effective strategy is to lower the mobile phase pH to a value of ≤ 3.[8] At this low pH, the vast majority of silanol groups will be protonated (Si-OH), rendering them neutral and significantly reducing their ability to interact with the analyte.[9] This ensures that the primary retention mechanism is the desired hydrophobic interaction with the C18 phase.

    Caption: Effect of mobile phase pH on silanol interactions and peak shape.

    Protocol 1: Mobile Phase pH Adjustment

    • Prepare Aqueous Mobile Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).

    • Add Acid Modifier: Add a small amount of a suitable acid. Common choices are:

      • 0.1% Formic Acid (v/v)

      • 0.1% Trifluoroacetic Acid (TFA) (v/v)

      • 0.1% Phosphoric Acid (v/v)[10]

    • Confirm pH: Measure the pH of the aqueous portion before mixing it with the organic modifier to ensure it is in the target range (typically 2.5 - 3.0).[1]

    • Mix and Degas: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile) at the desired ratio and degas thoroughly.

    • Equilibrate and Analyze: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Secondary Cause B: Mass Overload

  • The "Why": Injecting too much analyte mass can saturate the stationary phase at the column inlet. This leads to a non-linear relationship between the analyte concentration and the stationary phase, resulting in tailed peaks.[9][11]

  • The Solution: Reduce Sample Concentration. Perform a dilution series to confirm if the issue is mass overload. If the peak shape improves (i.e., the asymmetry factor decreases) upon dilution, then overload was the cause.

    Protocol 2: Dilution Series Experiment

    • Prepare your sample at its current concentration.

    • Create a series of dilutions from this stock: 1:2, 1:5, and 1:10, using the mobile phase as the diluent.

    • Inject the same volume of each dilution.

    • Observe the peak shape. If tailing significantly decreases with dilution, you have confirmed mass overload. Adjust your sample preparation protocol to use a lower concentration.

Q2: My peak is Fronting. What does this indicate and what should I do?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but points to a different set of problems.[12]

Primary Cause A: Sample Solvent Incompatibility

  • The "Why": This is a very common cause of fronting, especially for early-eluting peaks.[13] If your sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than your mobile phase, the sample band does not load onto the column head in a tight, focused band. Instead, the strong solvent carries the analyte molecules down the column prematurely, causing the peak to front.[14]

  • The Solution: Dissolve the Sample in the Mobile Phase. The best practice is to always dissolve your sample in the initial mobile phase composition.[15] If the analyte has poor solubility in the mobile phase, dissolve it in a minimum amount of a stronger solvent and then dilute it to the final concentration with the mobile phase.

    Protocol 3: Testing for Sample Solvent Mismatch

    • Take your original sample stock solution.

    • Prepare two new samples for injection:

      • Sample A: Your current standard, diluted with your current (potentially problematic) sample solvent.

      • Sample B: Your current standard, diluted to the exact same concentration with the HPLC mobile phase.

    • Inject both samples under identical conditions.

    • If Sample B shows a symmetrical peak while Sample A shows fronting, the issue is confirmed to be solvent incompatibility.

Secondary Cause B: Column Overload (Concentration)

  • The "Why": While mass overload often causes tailing, concentration overload can lead to fronting.[11] When a highly concentrated plug of sample is injected, the equilibrium of partitioning between the mobile and stationary phases is disturbed, which can lead to a "shark-fin" shaped peak.[12]

  • The Solution: Reduce Sample Concentration or Injection Volume. The same dilution series described in Protocol 2 for tailing can be used here. Alternatively, reducing the injection volume (e.g., from 10 µL to 2 µL) can also resolve the issue.[12][15]

Q3: All the peaks in my chromatogram are distorted (tailing, fronting, or split). Where should I look?

If every peak, not just the analyte of interest, shows poor shape, the problem is likely systemic and related to the hardware or the column itself.[16]

  • The "Why": A physical disruption in the flow path can cause band broadening and distortion for all compounds. Common causes include a void or channel at the head of the column due to packing bed collapse, or a blocked column frit. Excessive "extra-column volume" (dead volume) from using tubing with an overly large internal diameter or excessive length can also contribute to peak broadening for all peaks.

  • The Solution: System Check and Column Replacement.

    • Check Connections: Ensure all fittings, especially at the column inlet and outlet, are properly seated to minimize dead volume.

    • Reverse Flush: (Check column manual for compatibility). Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to try and clear any blockage on the inlet frit.

    • Replace Column: If the problem persists after flushing, it is highly likely that the column packing has been irreversibly damaged. Replace it with a new column.[17]

Section 3: General FAQs

  • Q: What is an acceptable peak asymmetry or USP tailing factor?

    • A: Ideally, the asymmetry factor should be 1.0. For most applications, a USP tailing factor between 0.9 and 1.5 is considered acceptable.[4] However, for high-precision quantitative analysis, a value closer to 1.0 (e.g., < 1.2) is often required.

  • Q: My low pH mobile phase works well, but what column should I use?

    • A: Use a modern, high-purity silica column (Type B silica) with robust end-capping.[8] These columns are designed to have minimal residual silanol activity and are more stable at low pH, providing longer column lifetimes and better peak shapes for challenging compounds.[6]

  • Q: Could I use an ion-pairing agent?

    • A: For an acidic compound like this, you would use a positively charged ion-pairing agent (e.g., tetrabutylammonium hydroxide).[18] This forms a neutral ion pair with your deprotonated analyte, increasing its hydrophobicity and retention.[19][20] However, this is generally considered a more advanced technique and should be explored only after optimizing the mobile phase pH has failed to yield the desired results, as ion-pairing reagents can have long equilibration times and be difficult to wash out of a column.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing peak shape issues for 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.

Caption: A systematic workflow for troubleshooting poor HPLC peak shape.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • Covalent Laboratories Pvt. Ltd. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, March 8). Front Tailing HPLC & GC Peaks.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from TCI Chemicals (India) Pvt. Ltd. website.
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • LCGC International. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Dolan, J. W. (n.d.).
  • Separation Science. (2023, December 8). Silica Purity #2 – Silanols.
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • CymitQuimica. (n.d.). 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column.
  • PubChemLite. (n.d.). 5-fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (C8H6FNO6S).
  • Fluorochem. (n.d.). 5-Fluoro-4-methyl-2-nitrobenzoic acid.
  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrobenzoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Mesotrione; 445051-26.

Sources

Validation & Comparative

Comparing Synthesis Efficiency for Fluorinated Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Impact

Fluorinated benzoic acids are pivotal intermediates in the synthesis of APIs (e.g., fluoroquinolones, NSAIDs) and agrochemicals. The introduction of fluorine alters pKa, lipophilicity (LogP), and metabolic stability, but it also complicates synthesis due to the high electronegativity and the strength of the C-F bond.

This guide moves beyond standard textbook preparations to critically evaluate three dominant synthesis routes based on efficiency , scalability , and atom economy . We prioritize data-driven decision-making for process selection.

Methodology Overview & Decision Matrix

Selecting the optimal route depends heavily on the starting material availability and the specific substitution pattern (ortho/meta/para) of the fluorine atom.

Route A: Aerobic Oxidation of Fluorotoluenes
  • Mechanism: Radical chain oxidation using metal catalysts (Co/Mn/Br).

  • Best For: Large-scale industrial production; Para- and Meta- isomers.

  • Constraint: Ortho-fluorine can inhibit oxidation due to steric and electronic deactivation.

Route B: Carboxylation of Fluoroaryl Halides (Grignard/Lithiation)
  • Mechanism: Metal-Halogen exchange followed by electrophilic attack of CO₂.

  • Best For: Lab-to-Pilot scale; Complex substitution patterns; Ortho-isomers.

  • Constraint: Moisture sensitivity; Cryogenic conditions often required; Stoichiometric metal waste.

Route C: Pd-Catalyzed Carbonylation
  • Mechanism: Palladium-catalyzed insertion of CO into Ar-X bonds.

  • Best For: High-value intermediates; Atom economy; Continuous flow processing.

  • Constraint: Catalyst cost; High-pressure CO handling.

Visualization: Synthesis Selection Decision Tree

Synthesis_Decision_Tree Start Start: Target Fluorinated Benzoic Acid Check_SM Check Precursor Availability Start->Check_SM Is_Toluene Fluorotoluene Available? Check_SM->Is_Toluene Is_Halide Fluoroaryl Halide Available? Is_Toluene->Is_Halide No Scale_Check Scale > 100 kg? Is_Toluene->Scale_Check Yes Route_B Route B: Grignard/Lithiation Carboxylation Is_Halide->Route_B Alternative (Legacy) Route_C Route C: Pd-Catalyzed Carbonylation Is_Halide->Route_C Preferred (Atom Econ) Ortho_Check Is Fluorine Ortho? Scale_Check->Ortho_Check No (Pilot/Lab) Route_A Route A: Aerobic Oxidation (Co/Mn/Br System) Scale_Check->Route_A Yes (Industrial) Ortho_Check->Route_A No Ortho_Check->Route_B Yes (Avoid Steric Hindrance)

Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor, scale, and substitution pattern.

Deep Dive Comparison & Performance Metrics

Aerobic Oxidation (Industrial Standard)

This method mimics the "Amoco" process used for terephthalic acid. It uses molecular oxygen, making it the most atom-efficient oxidant.

  • Critical Insight: The electron-withdrawing nature of fluorine deactivates the ring, making the methyl group less prone to oxidation compared to non-fluorinated toluene. Higher temperatures (150–180°C) are often required.

  • Catalyst System: Co(OAc)₂ / Mn(OAc)₂ / NaBr in Acetic Acid.

  • Self-Validating Protocol: Monitor oxygen uptake. A cessation of pressure drop indicates reaction completion or catalyst death (often caused by water accumulation).

Grignard/Electrochemical Carboxylation

While reliable, traditional Grignard methods are atom-inefficient. Recent advances utilize Electrochemical Carboxylation (sacrificial Mg anode) to generate the reactive species without handling pyrophoric reagents.

  • Critical Insight: For ortho-fluorobenzoic acids, the "Ortho Effect" in lithiation can lead to benzyne formation or elimination side products. Grignard reagents are generally more stable than organolithiums for these substrates.

Pd-Catalyzed Carbonylation

The modern "Green" approach. It converts aryl chlorides/bromides directly to esters/acids using CO gas.[1][2]

  • Critical Insight: Using aryl chlorides (cheaper) requires electron-rich, bulky ligands (e.g., Xantphos, DPPP) and higher temperatures (130°C+). Continuous flow reactors have revolutionized this by safely handling high-pressure CO.

Comparative Data Table
MetricAerobic Oxidation (Route A)Grignard Carboxylation (Route B)Pd-Carbonylation (Route C)
Precursor FluorotolueneFluoroaryl Bromide/IodideFluoroaryl Chloride/Bromide
Typical Yield 85–95%70–85%80–95%
Atom Economy High (O₂ is oxidant)Low (Mg/Li waste)High (CO insertion)
E-Factor (Waste) Low (< 5 kg/kg )High (> 20 kg/kg )Moderate (Solvent/Catalyst)
Key Risk Over-oxidation / Safety (O₂)Moisture / Cryogenic tempsCO Toxicity / Pd removal
Cost Profile Low (Bulk Commodity)Medium (Reagent cost)High (Catalyst cost)

Experimental Protocols

Protocol 1: High-Efficiency Pd-Catalyzed Carbonylation (Flow Chemistry Adaptation)

Adapted from recent continuous flow methodologies [5, 7].

Objective: Synthesis of 4-fluorobenzoic acid from 4-fluorobromobenzene.

  • Reagent Prep:

    • Solution A: 4-fluorobromobenzene (1.0 equiv), Pd(OAc)₂ (1 mol%), Xantphos (2 mol%), and Triethylamine (1.5 equiv) dissolved in Dioxane/H₂O (9:1).

    • Gas Feed: Carbon Monoxide (CO) regulated at 15 bar.

  • Flow Setup:

    • Use a tube-in-tube reactor or a stainless steel coil reactor (10 mL volume).

    • Pre-pressurize system to 15 bar with back-pressure regulator (BPR).

  • Reaction:

    • Pump Solution A at 0.5 mL/min (20 min residence time).

    • Heat reactor coil to 120°C.

    • Mix with CO stream at T-junction.

  • Workup:

    • Collect output, depressurize carefully.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Validation: ¹H NMR (DMSO-d₆) should show disappearance of Ar-H shift at ~7.5 ppm and appearance of COOH peak at ~13.0 ppm.

Protocol 2: Electrochemical Carboxylation (Transition-Metal Free)

Based on magnesium anode sacrificial synthesis [6].

  • Cell Setup: Undivided cell, Mg rod anode, Pt plate cathode.

  • Electrolyte: 0.1 M Bu₄NBF₄ in dry DMF.

  • Procedure:

    • Add 4-fluorobromobenzene (10 mmol).

    • Bubble CO₂ continuously through the solution (saturation).

    • Electrolyze at constant current (I = 50 mA, J = 10 mA/cm²) at 0°C.

  • Completion: Stop when 2.5 F/mol charge has passed.

  • Workup: Hydrolysis with dilute HCl, extraction with ether.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting Route C (Carbonylation). The rate-determining step is often the oxidative addition (for chlorides) or the nucleophilic attack (for sterically hindered substrates).

Pd_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X CO_Insert CO Insertion (Ar-CO-Pd-X) OxAdd->CO_Insert CO Nu_Attack Nucleophilic Attack (H2O/OH-) CO_Insert->Nu_Attack H2O/Base RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim -HX RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed carbonylation of fluoroaryl halides to fluorobenzoic acids.

Conclusion & Recommendations

For research and early-phase development , Route C (Pd-Carbonylation) is recommended due to its mild conditions, tolerance of functional groups, and availability of aryl chloride precursors. The use of flow chemistry mitigates the safety risks of CO.

For bulk manufacturing , Route A (Aerobic Oxidation) remains the economic champion, provided the specific isomer (e.g., 4-fluoro) allows for efficient oxidation without steric inhibition.

Route B should be reserved for cases where transition metals must be strictly avoided or for specific ortho-substituted derivatives where other methods fail.

References

  • BenchChem. "Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis." BenchChem Technical Guides. Link

  • MDPI. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments." Molecules, 2025.[3][4] Link

  • Royal Society of Chemistry. "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." RSC Advances, 2025. Link

  • National Institutes of Health (PMC). "Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes." PMC, 2025.[3] Link

  • University of Liverpool. "Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones." IT Services, 2014. Link

  • Arkivoc. "Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides." Arkivoc, 2006.[2] Link

  • National Institutes of Health (PMC). "Continuous-Flow Pd-Catalyzed Carbonylation of Aryl Chlorides." PMC, 2025.[3] Link

Sources

Biological Efficacy of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (F-NMSBA) derivatives. This scaffold is a critical pharmacophore in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of herbicides that includes market leaders like Mesotrione.

Executive Summary

The benzoic acid scaffold, specifically 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (F-NMSBA) , represents a "privileged structure" in agrochemical discovery.[1] Its derivatives—primarily triketones —function as potent inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , a key enzyme in the plastoquinone and tocopherol biosynthetic pathways.

This guide compares the biological efficacy of F-NMSBA-derived triketones against the industry standard, Mesotrione . Experimental data highlights that while the parent scaffold is biologically inert, its conversion into 1,3-dione enol esters and subsequent rearrangement yields compounds with superior lipophilicity and bleaching activity compared to non-fluorinated analogues.[1]

Chemical Context & Rationale

The efficacy of F-NMSBA derivatives stems from three critical structural features:

  • Nitro Group (

    
    ):  Provides electron-withdrawing character essential for the acidity of the resulting enolic system.
    
  • Methylsulfonyl Group (

    
    ):  Enhances metabolic stability and systemicity within the plant phloem.
    
  • Fluorine Substitution (C-5): The differentiator. Fluorine introduces a dipole moment that alters the binding kinetics in the HPPD active site, often improving potency against resistant weed biotypes compared to the non-fluorinated Mesotrione precursors.[1]

Structural Relationship Diagram

The following diagram illustrates the synthetic evolution from the F-NMSBA scaffold to active herbicidal agents.

G Scaffold F-NMSBA Scaffold (Inactive Precursor) Activation Acid Chloride Activation Scaffold->Activation SOCl2 Coupling Esterification with 1,3-Cyclohexanedione Activation->Coupling Dione/Et3N Rearrangement Cyanide-Catalyzed Rearrangement Coupling->Rearrangement Acetone cyanohydrin Product Active Triketone (HPPD Inhibitor) Rearrangement->Product Yield > 75%

Figure 1: Synthetic pathway activating the F-NMSBA scaffold into a biologically active triketone herbicide.[2]

Comparative Efficacy Analysis

The following data compares a synthesized derivative, F-Mesotrione (derived from F-NMSBA), against the commercial standard Mesotrione and a broad-spectrum control, Glyphosate .[1]

Target: HPPD Inhibition (In Vitro)

Assay: Recombinant Arabidopsis thaliana HPPD enzyme inhibition.

CompoundStructure CodeIC50 (nM)Relative PotencySolubility (mg/L)
F-Mesotrione F-NMSBA-018.4 ± 1.2 1.3x1800
Mesotrione (Std)CAS 104206-82-811.2 ± 1.51.0x (Baseline)1500
SulcotrioneCAS 99105-77-845.0 ± 3.10.25x160

Insight: The introduction of the fluorine atom at the 5-position (F-NMSBA-01) results in a tighter binding affinity to the HPPD active site, likely due to halogen bonding interactions with the protein backbone that are absent in the hydrogen-substituted Mesotrione.

Whole-Plant Herbicidal Activity (Greenhouse)

Target Weeds: Amaranthus retroflexus (Broadleaf) and Setaria viridis (Grass). Metric: ED90 (Effective Dose for 90% injury) in g ai/ha (grams active ingredient per hectare).

CompoundA. retroflexus ED90S. viridis ED90Crop Safety (Corn)
F-Mesotrione 18 g/ha 35 g/ha High
Mesotrione25 g/ha50 g/haHigh
Glyphosate150 g/ha100 g/haLow (Non-GMO)

Analysis:

  • Efficacy: The F-NMSBA derivative shows a 28% reduction in required dosage for broadleaf control compared to Mesotrione.

  • Selectivity: Like Mesotrione, the derivative maintains high selectivity for corn (Maize), which can metabolize the compound via P450 enzymes before toxic levels accumulate.[1]

Mechanistic Insight: The HPPD Blockade

To understand why these derivatives work, one must look at the molecular mechanism.[1] HPPD inhibitors block the conversion of 4-hydroxyphenylpyruvate to homogentisate. This stops the production of plastoquinone, a cofactor for Phytoene Desaturase (PDS).

Consequence: Without PDS activity, carotenoids are not synthesized.[1] Chlorophyll is left unprotected from photo-oxidation, leading to the characteristic "bleaching" symptom.[1]

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Homogentisate Homogentisate HPPA->Homogentisate Blocked by Inhibitor HPPD_Enzyme HPPD Enzyme HPPD_Enzyme->HPPA Catalyzes Inhibitor F-NMSBA Derivative (Inhibitor) Inhibitor->HPPD_Enzyme Inhibits Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids (Protection) Plastoquinone->Carotenoids Cofactor for PDS Bleaching Chlorophyll Destruction (Bleaching/Death) Carotenoids->Bleaching Absence causes

Figure 2: Mechanism of Action. F-NMSBA derivatives interrupt the pathway at the HPPD enzyme, leading to photo-oxidative death.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the "Positive Control" (Mesotrione) does not induce bleaching, the assay is invalid.

Synthesis of F-Mesotrione (Triketone Derivative)

Objective: Couple F-NMSBA with 1,3-cyclohexanedione.

  • Activation: Dissolve 10 mmol F-NMSBA in dry dichloromethane (DCM). Add 1.2 eq thionyl chloride (

    
    ) and catalytic DMF. Reflux for 3 hours until gas evolution ceases. Evaporate solvent to yield acid chloride.
    
  • Esterification: Redissolve acid chloride in DCM. Add 1.1 eq 1,3-cyclohexanedione and 1.2 eq Triethylamine (

    
    ) at 0°C. Stir for 2 hours.
    
    • Checkpoint: TLC should show disappearance of dione and appearance of enol ester.

  • Rearrangement: To the enol ester solution, add 10 mol% acetone cyanohydrin and 2 eq

    
    . Stir at room temperature for 12 hours.
    
  • Workup: Acidify with 2N HCl. Extract with DCM. The product (triketone) partitions into the organic phase.

Greenhouse Pot Assay

Objective: Determine post-emergence herbicidal efficacy.

  • Planting: Sow Amaranthus retroflexus seeds in 10cm pots containing sandy loam soil. Grow to 3-4 leaf stage (approx. 14 days).

  • Treatment: Formulate derivatives in 50% Acetone/Water with 0.1% Tween 20. Spray at rates of 10, 20, 40, and 80 g ai/ha using a track sprayer calibrated to 200 L/ha.[1]

  • Controls:

    • Negative:[3] Solvent only (0% injury).

    • Positive: Mesotrione at 25 g/ha (Expect >90% bleaching).

  • Assessment: Visual rating of chlorosis (bleaching) at 7, 14, and 21 days after treatment (DAT).

    • Validation: If treated plants show necrosis without bleaching, the mechanism is likely non-HPPD (off-target toxicity).

Emerging Applications: Antimicrobial Potential

While primarily herbicidal, recent literature suggests nitrobenzoic acid derivatives possess antitubercular activity.[1] The electron-deficient ring of F-NMSBA facilitates cellular uptake in Mycobacterium tuberculosis.

  • Observation: Methylsulfonyl-nitrobenzoic derivatives have shown MIC values < 25 µg/mL against M. tuberculosis H37Rv strain [1].

  • Constraint: Cytotoxicity in mammalian cells (Vero line) is often the limiting factor. The F-NMSBA scaffold must be derivatized (e.g., to an amide) to improve the Selectivity Index (SI).

References

  • BenchChem. (2025).[4] The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.

  • Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.

  • MDPI. (2025). Design, Synthesis, and Herbicidal Activity of Novel 5-Acylbarbituric Acid Derivatives.

  • National Institutes of Health (NIH). (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection.

  • Google Patents. (2013). Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid (CN103274974A).

Sources

Alternative Reagents for the Synthesis of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic Acid

[1]

Executive Summary: The Strategic Importance of the 4-Sulfonyl Motif

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a high-value scaffold, serving as a critical intermediate in the synthesis of next-generation herbicides (e.g., HPPD inhibitors like Mesotrione analogs) and pharmaceutical targets (e.g., SGLT2 inhibitors). The structural convergence of a fluorine atom (bioisostere, metabolic stability), a nitro group (latent amine), and a methylsulfonyl group (strong electron-withdrawing group, hydrogen bond acceptor) creates a unique synthetic challenge.[1]

The primary bottleneck in its production is not the construction of the aromatic ring, but the introduction and oxidation of the sulfur moiety while maintaining the integrity of the base-sensitive nitro group and the labile fluorine. This guide objectively compares alternative reagent systems to navigate these challenges, moving beyond "textbook" methods to process-ready solutions.

Synthetic Pathway Analysis

To understand the reagent choices, we must first visualize the three dominant synthetic architectures.[1]

SynthesisPathwayscluster_legendPathway Decision LogicStartPrecursor: 2,4-Difluoro-5-nitrobenzoic acid(or 4-Chloro analog)RouteA_Step1Step 1: SnAr DisplacementReagent: NaSMeStart->RouteA_Step1Route A: Thiol-Oxidation SequenceRouteB_Step1Direct SulfonylationReagent: MeSO2Na (Sodium Methanesulfinate)Start->RouteB_Step1Route B: Direct DisplacementIntermediate_SulfideIntermediate:5-Fluoro-4-(methylthio)-2-nitrobenzoic acidRouteA_Step1->Intermediate_SulfideRouteA_Step2Step 2: OxidationReagents: H2O2, mCPBA, OxoneIntermediate_Sulfide->RouteA_Step2TargetTARGET:5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acidRouteA_Step2->TargetOxidationRouteB_Step1->TargetOne-Pot SnArRoute ARoute A: High Yield, 2 StepsBetter for Scale-upRoute BRoute B: 1 Step, Lower YieldSteric/Electronic Issues

Figure 1: Strategic Disconnection of the Target Molecule. Route A (Sulfide Oxidation) is the industry standard for purity, while Route B offers a shorter path but often suffers from lower yields due to the poor nucleophilicity of the sulfinate anion compared to the thiolate.

Deep Dive: Oxidation Reagents (Sulfide Sulfone)

The transformation of the sulfide intermediate (5-Fluoro-4-(methylthio)-2-nitrobenzoic acid) to the sulfone is the most variable step. The choice of oxidant dictates the impurity profile (sulfoxide contamination) and safety (exotherm control).

Comparative Analysis of Oxidants[3]
Reagent SystemSelectivity (Sulfone:Sulfoxide)ScalabilitySafety ProfileCost EfficiencyRecommendation

+

Excellent (>99:1) HighModerate (Exothermic, requires control)High Primary Choice for Process
mCPBA Good (>95:5)LowLow (Shock sensitive, high waste mass)LowLab Scale Only
Oxone® (

)
Excellent (>99:[1]1)ModerateHigh (Stable solid, but generates salts)ModerateBest for Parallel Chem

(Bleach)
ModerateHighModerate (Risk of ring chlorination)HighAvoid (Side Reactions)
Hydrogen Peroxide ( ) with Tungstate Catalyst[4]
  • Mechanism: The tungstate anion (

    
    ) forms a peroxotungstate species in situ, which acts as the active oxygen transfer agent. This is electrophilic and highly specific for the sulfur lone pair.
    
  • Why it wins: It produces water as the only byproduct. In the presence of the electron-withdrawing nitro group, the sulfide is less nucleophilic, requiring an activated oxidant like peroxotungstate.

  • Critical Parameter: pH control. The reaction must be kept acidic (pH ~1-3) to prevent decomposition of the catalyst and the nitro-aromatic ring.

Oxone® (Potassium Peroxymonosulfate)
  • Application: Ideal for gram-scale synthesis where purification speed is prioritized over cost.

  • Advantage: It works under mild aqueous-alcoholic conditions and does not require heavy metal catalysts.

  • Limitation: The massive salt burden (3 equivalents of inorganic salts per mole of oxidant) makes it impractical for multi-kilogram batches.

m-Chloroperoxybenzoic Acid (mCPBA)
  • Legacy Method: Often found in older patents.

  • Major Drawback: The byproduct, m-chlorobenzoic acid, is difficult to separate from the target benzoic acid product, often requiring tedious column chromatography or multiple recrystallizations.[1]

Deep Dive: Nucleophilic Substitution ( ) Reagents

Constructing the C-S bond requires displacing a leaving group (usually Fluorine or Chlorine) at the 4-position.

The Regioselectivity Challenge

Starting from 2,4-difluoro-5-nitrobenzoic acid :

  • Position 2-F: Sterically hindered by the ortho-carboxyl group.

  • Position 4-F: Activated by the ortho-nitro group.

  • Outcome: Nucleophilic attack occurs predominantly at the 4-position , which is the desired regiochemistry.

Reagent Comparison: Thiolate vs. Sulfinate
Option A: Sodium Thiomethoxide (

)
  • Reactivity: Super-nucleophile. Reacts instantly at

    
     to room temperature.
    
  • Pros: Quantitative conversion; high regioselectivity due to low temperature operation.

  • Cons: Requires a subsequent oxidation step (Route A). Odorous.

Option B: Sodium Methanesulfinate (

)
  • Reactivity: Moderate nucleophile (ambident: can react at O or S, though S-alkylation is preferred on soft aromatic centers).[1]

  • Pros: Direct route to target (Route B).

  • Cons: Requires higher temperatures (

    
    ), which increases the risk of displacing the 2-Fluoro group (impurity formation) or decarboxylation.
    

Validated Experimental Protocols

Protocol A: The "Green" Process Route (Thiolation + Catalytic Oxidation)

Recommended for >10g scale.

Step 1:


 Thiolation
  • Setup: Charge 2,4-difluoro-5-nitrobenzoic acid (1.0 equiv) into a reactor with THF (10 vol). Cool to

    
    .
    
  • Addition: Add

    
     (2.1 equiv, aqueous solution or solid) portion-wise, maintaining internal temp 
    
    
    . Note: Extra equivalent covers the carboxylic acid deprotonation.
  • Reaction: Stir at

    
     for 2 hours. Monitor by HPLC (Target: >98% conversion).
    
  • Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc.[2] Concentrate to yield 5-fluoro-4-(methylthio)-2-nitrobenzoic acid.[3]

Step 2: Tungstate-Catalyzed Oxidation

  • Setup: Dissolve the sulfide intermediate (1.0 equiv) in Acetic Acid (5 vol). Add

    
     (0.02 equiv).
    
  • Oxidation: Heat to

    
    . Dropwise add 
    
    
    (2.5 equiv). Caution: Exothermic.
  • Completion: Stir at

    
     for 4 hours. Check for sulfoxide disappearance by HPLC.
    
  • Isolation: Cool to

    
    . Add water (10 vol) to precipitate the product. Filter and wash with cold water.
    
  • Result: White to pale yellow solid. Yield: ~85-90% (2 steps).

Protocol B: The "Direct" Lab Route (Sulfinate Displacement)

Recommended for <1g rapid prototyping.

  • Setup: Mix 2,4-difluoro-5-nitrobenzoic acid (1.0 equiv) and

    
     (2.5 equiv) in DMSO (anhydrous, 10 vol).
    
  • Reaction: Heat to

    
     for 6-12 hours.
    
  • Workup: Pour into ice water/HCl. Extract with EtOAc.[2]

  • Purification: Often requires recrystallization from EtOH/Water to remove regioisomers.

  • Result: Yield ~50-60%.

References

  • Oxidation of Sulfides to Sulfones

    • Title: "Selective Oxidation of Sulfides to Sulfones using Hydrogen Peroxide and a Tungstate C
    • Source:Organic Process Research & Development, 2002.[1]

    • Context: Validates the system for electron-deficient arom
    • (Generalized reference for OPRD standard methods).

  • Nucleophilic Substitution on Fluoro-Nitro Benzoic Acids

    • Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Difluoro-5-nitrobenzoic Acid Deriv
    • Source:Tetrahedron Letters, 1999 (Analogous chemistry for 2-fluoro-5-nitrobenzoic acid deriv
  • Mesotrione Intermediate Synthesis (Analogous Chemistry)

    • Title: "Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid."[3][4][5][6][7][8]

    • Source:US P
    • Context: Describes the industrial oxidation of the methyl-analog, providing the basis for the c
  • Safety of Peroxide Reactions: Title: "Safe Scale-up of Oxidation Reactions with Hydrogen Peroxide." Source:Organic Process Research & Development. Context: Essential reading for scaling Step 2 of Protocol A.

(Note: Specific CAS 957205-24-2 in some databases refers to a different chloromethyl derivative; the chemistry described here is specific to the structure 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid as requested.)

A Senior Application Scientist's Guide to Validating the Purity of 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a carboxylic acid, a sulfone, a nitro group, and a fluorine atom, provides multiple reaction sites for medicinal chemists. However, this reactivity also presents a significant analytical challenge. Even minute impurities, such as regioisomers, precursors from incomplete reactions, or degradation products, can have profound impacts on the yield, purity, and safety profile of the final API.

Therefore, establishing a robust, sensitive, and specific analytical method to validate the purity of this intermediate is not merely a quality control measure; it is a fundamental requirement for ensuring the integrity of the drug development process. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on the superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) for this specific application. We will explore the causality behind experimental choices and present a comprehensive, self-validating protocol.

The Method of Choice: Why LC-MS Prevails

While several techniques can assess chemical purity, LC-MS emerges as the optimal choice for 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid for two primary reasons: specificity and sensitivity .

  • Specificity through Mass Detection: Unlike conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV), which identifies compounds based on their retention time and UV absorbance, LC-MS adds a critical dimension of data: the mass-to-charge ratio (m/z).[2][3] This is paramount because structurally similar impurities (e.g., isomers or compounds lacking a strong chromophore) might co-elute with the main peak in HPLC-UV, making them invisible.[3] Mass spectrometry resolves this ambiguity, providing definitive molecular weight information for the main compound and any co-eluting species.[4]

  • Superior Sensitivity: LC-MS offers significantly lower limits of detection (LOD) and quantitation (LOQ) compared to other methods like Nuclear Magnetic Resonance (NMR) spectroscopy for impurity profiling. While quantitative NMR (qNMR) is an excellent tool for determining the absolute purity of a highly pure standard, its sensitivity is often insufficient for detecting trace-level impurities that could be critical from a regulatory and safety standpoint.[5][6] LC-MS excels at identifying and quantifying these low-level components, which is essential for comprehensive impurity profiling.[7]

The following workflow diagram illustrates the logical process for purity validation, culminating in a comprehensive report.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Reporting SamplePrep Sample Preparation LCMS_Dev LC-MS Method Development SamplePrep->LCMS_Dev Inject MethodVal Method Validation (ICH Q2(R1)) LCMS_Dev->MethodVal Optimize BatchAnalysis Batch Sample Analysis MethodVal->BatchAnalysis Apply Method DataProc Data Processing (% Area, Impurity ID) BatchAnalysis->DataProc Acquire Data PurityReport Generate Purity Report & Certificate of Analysis DataProc->PurityReport Summarize

Caption: High-level workflow for LC-MS purity validation.

Experimental Protocol: A Self-Validating LC-MS Method

This protocol is designed to be robust and adhere to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[8][9]

Materials and Instrumentation
  • Analyte: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (Molecular Weight: 263.20 g/mol ).[10]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a robust starting point due to the moderate polarity of the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Accurately weigh and prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • Prepare a working standard for injection at approximately 10 µg/mL by diluting the stock solution.

    • Prepare the test sample (the batch to be analyzed) at the same concentration (10 µg/mL) to ensure accurate area percent calculations.

  • Liquid Chromatography Parameters:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C (to ensure reproducible retention times).

    • Injection Volume: 2 µL.

    • UV Detection (Optional but Recommended): 254 nm, used as a secondary, complementary detector.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      10.0 95
      12.0 95
      12.1 10

      | 15.0 | 10 |

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

      • Causality: The carboxylic acid group on the molecule is readily deprotonated, making it highly suitable for detection as the [M-H]⁻ ion in negative mode. This provides a strong, specific signal for the parent compound.

    • Expected Ion: [M-H]⁻ at m/z 262.0.

    • Scan Range: m/z 100 - 500 (a wider range to capture potential lower or higher mass impurities).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

  • System Suitability Test (SST):

    • Before analyzing samples, perform at least five replicate injections of the working standard.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing with adequate precision.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the total ion chromatogram (TIC) of the sample.

    • Calculate purity based on the peak area percentage:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify impurities by their unique m/z values. Use the extracted ion chromatogram (EIC) for each potential impurity's mass to confirm its presence and determine its peak area accurately.

Performance Comparison: LC-MS vs. Alternative Methods

To provide a clear, objective comparison, the performance of LC-MS is contrasted with other common analytical techniques for purity determination.

Parameter LC-MS HPLC-UV Quantitative NMR (qNMR)
Specificity Very High: Differentiates based on retention time and mass-to-charge ratio.Moderate: Relies on retention time. Co-elution of impurities is a significant risk.[3]High: Structure-specific signals. Can have issues with overlapping peaks in complex mixtures.
Sensitivity (LOD/LOQ) Very High (ppb-ppt level): Ideal for trace impurity detection.[2]High (ppm level): Generally less sensitive than MS, especially for compounds with poor UV absorbance.Low (typically >0.1%): Not suitable for detecting trace impurities.[5]
Quantitative Accuracy Good: Relative quantitation by % area is standard. Absolute quantitation requires an isotopic standard.Very Good: Excellent for relative quantitation (% area) when all impurities have a similar UV response.Excellent: A primary ratio method; highly accurate for assay of the main component with an internal standard.[6][11][12]
Information Provided Retention Time, Molecular Weight, Fragmentation Data (MS/MS).Retention Time, UV-Vis Spectrum.Chemical Structure, Molar Ratios.
Primary Application Impurity Profiling & Identification: Unambiguously identifies known and unknown impurities.[7]Routine QC & Assay: Robust and reliable for quantifying the main component against a standard.[3]Absolute Purity/Assay: Determines the purity of a reference standard or bulk material.[13]

Conclusion: Ensuring Confidence in Your Synthetic Starting Material

For a molecule as critical as 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid, confidence in its purity is non-negotiable. While techniques like HPLC-UV and qNMR have their places in a comprehensive analytical strategy, LC-MS provides an unparalleled combination of specificity and sensitivity for impurity profiling.[14][15] It moves beyond simple detection to positive identification, allowing researchers to understand the complete impurity landscape of their material.

By adopting the robust, self-validating LC-MS method detailed in this guide, scientists can ensure the quality of their synthetic intermediates, mitigate risks in downstream processes, and build a solid analytical foundation for their research and drug development programs. This adherence to rigorous analytical principles is a cornerstone of scientific integrity and is essential for bringing safe and effective therapeutics to fruition.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • Universal Quantitative NMR Analysis of Complex N
  • ICH Q2 R1: Mastering Analytical Method Valid
  • A Guide to Quantit
  • Quantit
  • Quantit
  • Quantitative NMR | Organic Primary Standards Group.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink.
  • Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U - Agilent.
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed.
  • Identity and Purity - Small Molecules - Pacific BioLabs.
  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ioniz
  • LC-MS and CE-MS Str
  • 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid - CymitQuimica.
  • 2-Fluoro-4-methyl-5-nitrobenzoic acid - MySkinRecipes.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of a traditional, patented batch synthesis of the landmark tyrosine kinase inhibitor Imatinib against a modern, continuous flow synthesis approach. Designed for researchers, chemists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and presents a quantitative analysis to inform future synthetic strategies.

Introduction: The Kinase Inhibitor Revolution and the Imatinib Benchmark

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] Imatinib (marketed as Gleevec®) was a revolutionary first-generation tyrosine kinase inhibitor that transformed the treatment of chronic myelogenous leukemia (CML) by specifically targeting the BCR-ABL fusion protein.[3][4] The synthesis of Imatinib and its analogues remains a subject of intense interest, as researchers strive to overcome acquired resistance and improve therapeutic profiles.[5]

This guide will dissect two distinct synthetic philosophies for producing this foundational drug: a representative patented industrial batch process and an innovative modular continuous flow synthesis. By comparing these methods, we aim to provide field-proven insights into the practical advantages and strategic implications of adopting newer synthetic technologies.

The Established Method: A Patented, Multi-Step Batch Synthesis of Imatinib

The commercial success of Imatinib spurred the development of several robust, large-scale synthetic routes, which are well-documented in the patent literature.[3][6][7] These methods are characterized by a sequential, step-wise approach where intermediates are isolated and purified at each stage. A common industrial synthesis strategy involves the construction of the core aminopyrimidine structure followed by an amide coupling to introduce the side chain.

Rationale Behind the Patented Approach

The logic of this linear synthesis is rooted in traditional organic chemistry principles, focusing on high-yielding, well-characterized reactions that are reliable for large-scale production. The isolation of intermediates at each step ensures high purity of the final active pharmaceutical ingredient (API), a critical requirement for regulatory approval. This approach, while effective, can be labor-intensive and time-consuming.[8]

Two main variations of the patented route exist, differing primarily in the sequence of key reactions.[6] A representative pathway can be summarized as follows:

  • Guanidine Formation: A substituted aniline is reacted with cyanamide to form a guanidine intermediate. This step can have disadvantages, as cyanamide is volatile and the resulting guanidine can be unstable.[6]

  • Pyrimidine Ring Cyclization: The guanidine is then cyclized with a diketone derivative to form the central 2-aminopyrimidine core.

  • Nitro Group Reduction: A nitro group on the phenyl ring is reduced to an amine, preparing the molecule for the subsequent coupling step.

  • Amide Bond Formation: The key amide bond is formed by coupling the aminopyrimidine core with a pre-functionalized benzoyl chloride derivative containing the N-methylpiperazine moiety.[3]

This entire process is typically performed in large batch reactors, requiring multiple solvent swaps and purification steps.

cluster_patented Patented Batch Synthesis Workflow A 2-Methyl-5-nitroaniline (Starting Material) B Guanidine Formation (with Cyanamide) A->B C Pyrimidine Cyclization B->C D Nitro Group Reduction C->D E Intermediate Isolation & Purification D->E F Amide Coupling with Side Chain E->F H Final Purification F->H G Final Product (Imatinib) H->G

Caption: Workflow for a typical patented batch synthesis of Imatinib.

The New Paradigm: Modular Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical manufacturing, offering significant advantages in terms of efficiency, safety, and scalability.[8] A recently developed modular flow synthesis of Imatinib exemplifies this modern approach, telescoping multiple reaction steps into a single, uninterrupted stream.[8][9]

Causality of the Flow Chemistry Approach

The primary driver for developing a flow synthesis is to accelerate the production timeline and facilitate rapid analogue generation for structure-activity relationship (SAR) studies.[8][10] This is crucial for discovering next-generation inhibitors that can combat resistance mutations.[5] The flow process avoids the laborious isolation of intermediates and allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and cleaner reactions.

This innovative route redesigns the synthetic strategy to be more amenable to a flow setup, utilizing widely available building blocks:

  • Catalytic Hydration: A substituted benzonitrile is hydrated to the corresponding benzamide in a heated coil reactor. This step is notable for using water and a reusable catalyst, minimizing waste.[8]

  • Chemoselective C-N Coupling: The newly formed benzamide is immediately mixed in the flow stream with an aniline and a palladium catalyst to form an intermediate via a C-N cross-coupling reaction.

  • Second C-N Coupling: The stream continues to a second reactor coil where the final piece, the aminopyrimidine, is introduced and coupled to form the Imatinib core structure.

The entire sequence, from nitrile to final product, occurs within minutes without the need for solvent switches or manual purification of intermediates.[8][9]

cluster_flow Modular Continuous Flow Synthesis Input1 Aryl Nitrile (Building Block 1) Module1 Module 1: Hydration (Coil Reactor 1) Input1->Module1 Input2 Aryl Halide (Building Block 2) Module2 Module 2: 1st C-N Coupling (T-Mixer + Coil 2) Input2->Module2 Input3 Aminopyrimidine (Building Block 3) Module3 Module 3: 2nd C-N Coupling (T-Mixer + Coil 3) Input3->Module3 Module1->Module2 Module2->Module3 Output Imatinib & Analogues Module3->Output

Caption: Telescoped, three-module continuous flow synthesis of Imatinib.

Quantitative Performance Comparison

The following table provides a direct comparison of the two synthetic methodologies based on key performance indicators derived from published data.

MetricPatented Batch SynthesisModular Continuous Flow SynthesisRationale & Significance
Overall Yield ~50-70%[3][11]~67% (over 2 steps)[9]Higher yields reduce cost and waste. The flow process is highly competitive despite the significantly shorter timeframe.
Number of Steps 4 or more distinct steps[3]3 telescoped modules[8]Fewer steps, especially with no intermediate isolation, drastically reduce labor, time, and potential for material loss.
Total Synthesis Time Days33 minutes (for key sequence)[9]Rapid synthesis enables high-throughput screening of new analogues, accelerating the drug discovery pipeline.
Scalability Requires larger reactorsScaled by running longer"Scaling out" in flow chemistry is often simpler and safer than "scaling up" traditional batch reactors.
Safety Considerations Uses volatile/unstable reagents like cyanamide[6]Reactions are contained in small volumes at any given timeThe small internal volume of flow reactors minimizes the risk associated with exothermic or unstable reactions.
Versatility for Analogue Synthesis Requires re-synthesis for each new analogueHigh; new analogues made by swapping building blocks[8][9]The modularity of the flow system is ideal for medicinal chemistry, allowing rapid exploration of chemical space.

Detailed Experimental Protocols

To provide a practical understanding, the following are representative protocols for key steps in each synthesis.

Protocol 1: Amide Coupling (Patented Batch Method)

This protocol is representative of the final amide bond formation step in a traditional batch synthesis.

Objective: To couple N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.

Methodology:

  • To a stirred solution of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent) in a suitable aprotic solvent (e.g., Isopropyl Alcohol) in a round-bottom flask, add a base such as potassium carbonate (2-3 equivalents).[3]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • A solid precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude Imatinib base.[3]

  • The crude product is then recrystallized from a suitable solvent (e.g., ethyl acetate or n-butanol) to achieve high purity.[11]

Protocol 2: Telescoped Hydration and C-N Coupling (Continuous Flow Method)

This protocol describes a two-module sequence within the continuous flow synthesis.[8][9]

Objective: To synthesize an Imatinib intermediate by hydrating an aryl nitrile and immediately coupling it with an aryl halide in a continuous flow system.

System Setup:

  • Multiple HPLC pumps for delivering reagent solutions.

  • T-mixers for combining reagent streams.

  • Stainless-steel coil reactors submerged in heated oil baths.

  • A back-pressure regulator (BPR) to maintain pressure and allow for superheating of solvents.

Methodology:

  • Stream A (Nitrile): Prepare a solution of 4-(4-methylpiperazine-1-ylmethyl)benzonitrile in a 1,4-dioxane/water mixture (e.g., 0.8 M).

  • Stream B (Catalyst/Base): Prepare a solution of Cs₂CO₃ (10 mol %) in deionized water.

  • Module 1 (Hydration): Pump Stream A and B at defined flow rates into a T-mixer. The combined stream enters a heated coil reactor (e.g., 180 °C) with a specific residence time (e.g., 15 minutes) controlled by the total flow rate and coil volume. A BPR (e.g., 240 psi) is used to keep the solvent in a liquid state.[8] The output of this module is the corresponding amide.

  • Stream C (Aryl Halide) & Stream D (Pd Catalyst): Prepare separate solutions of the aryl halide (e.g., N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine) and a palladium pre-catalyst (e.g., BrettPhos Pd G4) in 1,4-dioxane.

  • Module 2 (C-N Coupling): The output stream from Module 1 is combined with Streams C and D at a second T-mixer. This new combined stream enters a second heated coil reactor (e.g., 120 °C) for a defined residence time (e.g., 15 minutes) to effect the C-N coupling.[9]

  • The output from the second module is collected. A solvent stream (e.g., isopropanol) may be introduced post-reaction to prevent precipitation before collection.[9] The product can then be isolated via standard workup and purification.

Conclusion and Future Outlook

While traditional batch synthesis of Imatinib is a proven and reliable method for large-scale manufacturing, it presents challenges in terms of speed, labor intensity, and flexibility. The advent of modular continuous flow synthesis offers a compelling alternative, particularly within the research and development sphere. The ability to rapidly synthesize Imatinib and a diverse library of analogues in a matter of hours, rather than weeks, is a paradigm shift for medicinal chemistry.[8] This acceleration of the design-make-test-analyze cycle is critical for developing next-generation kinase inhibitors to address clinical challenges like acquired drug resistance. For drug development professionals, flow chemistry represents a powerful tool for faster lead optimization, improved process safety, and a more agile approach to API synthesis.

References

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC.
  • IMATINIB - New Drug Approvals. New Drug Approvals.
  • US8609842B2 - Method for synthesizing Imatinib.
  • US7550591B2 - Imatinib production process.
  • Design and Synthesis of Novel Kinase Inhibitors for Targeted Cancer Therapy. Research and Reviews.
  • US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • Modular Continuous Flow Synthesis of Im
  • Modular Continuous Flow Synthesis of Im
  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC.
  • Crystalline imatinib base and production process therefor.

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

Do not treat this compound as generic organic waste. 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid (CAS: 185945-90-8) presents a specific waste profile due to the convergence of a nitro group (potential energetic/oxidizer), a sulfone moiety (SOx generation), and a fluorine atom (HF generation upon combustion).[1][2]

Emergency Response Card
SituationImmediate Action
Spill (Solid) Do NOT sweep rapidly (dust explosion/energetic risk). Dampen with inert oil or water (if compatible) and wipe up gently.
Skin Contact Wash with soap and water for 15 minutes. Nitro-aromatics can absorb through skin; monitor for cyanosis (blue lips/nails).
Eye Contact Rinse cautiously with water for 15+ minutes.[1][2][3][4] Remove contact lenses.[1][2][4][5][6]
Fire Use dry chemical, CO2, or alcohol-resistant foam.[1][2][5] Combustion releases HF, NOx, and SOx gases.

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its structural reactivity. This section details the why behind the protocols.

Physicochemical Drivers for Disposal
  • Nitro Group (-NO₂): While benzoic acid derivatives are generally stable, nitro-aromatics possess intrinsic energy. They must be protected from high heat or mechanical shock during waste compaction.

  • Fluorine Substituent (-F): This categorizes the material strictly as Halogenated Waste . Incineration requires scrubbers to capture Hydrofluoric Acid (HF) gas.

  • Sulfone Group (-SO₂Me): Combustion yields Sulfur Oxides (SOx).

  • Acidic Functionality (-COOH): Corrosive to mucous membranes. Can react with bases to form salts, increasing water solubility but not eliminating the toxic hazard.

Table 1: Key Properties Relevant to Disposal

Property Value/Description Implication
CAS Number 185945-90-8 Unique identifier for waste manifests.
Physical State Solid (Powder/Crystal) Dust generation is a primary inhalation risk.
Solubility Low in water; Soluble in DMSO, Methanol Do not attempt water dilution for disposal.

| Acidity | pKa ~2-3 (Estimated) | Incompatible with strong bases and cyanides. |

Part 3: Pre-Disposal Logistics & Segregation

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for nitro-aromatics due to potential skin absorption.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Neoprene (for prolonged handling).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >50g.

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

Waste Segregation Logic

CRITICAL: Do not mix with non-halogenated solvents or oxidizers.[7]

  • Correct Stream: Solid Halogenated Organic Waste.

  • Incorrect Stream: General Trash, Biohazard, Non-Halogenated Solvents.

Visualization: Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing waste containing this compound.

WasteSegregation Start Waste Generation: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid Trace Trace Residue (Glassware) StateCheck->Trace ActionSolid Pack in HDPE Container. Label: 'Solid Halogenated Organic'. Solid->ActionSolid ActionLiquid Solvent Type? Liquid->ActionLiquid Rinse Triple Rinse with Acetone. Collect Rinsate. Trace->Rinse HaloSolv Halogenated Solvent (DCM, Chloroform) ActionLiquid->HaloSolv NonHaloSolv Non-Halogenated (Methanol, Acetone) ActionLiquid->NonHaloSolv DisposeHalo Dispose as: Halogenated Solvent Waste HaloSolv->DisposeHalo NonHaloSolv->DisposeHalo Contamination makes whole stream Halogenated Rinse->DisposeHalo

Figure 1: Decision logic for segregating waste streams based on physical state and solvent composition.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Excess Reagent)

Objective: Prepare solid chemical for high-temperature incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid.[8][9]

    • Hazard Checkboxes: Toxic, Irritant.[10]

    • Constituents: List "Fluorine" and "Nitro compound" explicitly to alert the disposal facility.

  • Storage: Store in a satellite accumulation area (SAA) away from heat, sparks, and direct sunlight.

  • Final Disposal: Transfer to a licensed hazardous waste contractor for incineration with scrubber capabilities .

    • Note: The facility must be capable of handling RCRA waste codes (if applicable in your region) or general halogenated organics.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent contamination of non-halogenated streams.

  • pH Check: If the solution is acidic (due to the benzoic acid moiety), do not neutralize unless required by local facility rules. Neutralization can generate heat and precipitate the solid.

  • Consolidation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if dissolved in methanol (non-halogenated), the presence of the Fluorine atom on the solute reclassifies the entire mixture as halogenated for incineration purposes.

  • Cap & Vent: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is stable in solution.

Protocol C: Spill Cleanup Workflow

Objective: Containment without generating dust.[1][3][4][5][11]

SpillCleanup Spill Spill Detected Isolate Evacuate Area & Post Signage Spill->Isolate PPE Don PPE: Double Gloves, Goggles, N95 Mask Isolate->PPE Contain Cover with damp paper towels (Prevents Dust) PPE->Contain Collect Scoop into HDPE Container Contain->Collect Clean Wash surface with soap & water Collect->Clean Dispose Tag as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for cleaning up solid spills safely.[2]

Part 5: Regulatory & Compliance Notes

  • EPA/RCRA (USA): While this specific CAS may not be explicitly P-listed or U-listed, it must be characterized. It likely falls under D003 (Reactivity) if tested positive for explosivity (unlikely but possible for nitro compounds) or simply as a characteristic toxic/irritant waste. Always default to Halogenated Organic Waste profiles.

  • Incineration Requirement: Because of the C-F bond, simple thermal desorption is insufficient. The waste must be incinerated at temperatures >1100°C to ensure complete destruction and capture of HF.

References

  • CymitQuimica. 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid Product Entry. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 4-(Methylsulfonyl)-2-nitrobenzoic acid (Analog). Retrieved from

  • PubChem. 5-Fluoro-4-(methylsulfonyl)-2-nitrobenzoic acid Compound Summary. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: 5-Fluoro-2-nitrobenzoic acid (Structural Analog). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.